molecular formula C11H12O B1459400 1-Ethynyl-3-propoxybenzene CAS No. 1565341-07-2

1-Ethynyl-3-propoxybenzene

Cat. No.: B1459400
CAS No.: 1565341-07-2
M. Wt: 160.21 g/mol
InChI Key: ULZWSPUDPHQRML-UHFFFAOYSA-N
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Description

1-Ethynyl-3-propoxybenzene (CAS 1565341-07-2) is an organic compound with the molecular formula C11H12O and a molecular weight of 160.22 g/mol . It features a benzene ring substituted with a propoxy group and an ethynyl group, making it a valuable intermediate in synthetic and medicinal chemistry research. Compounds with terminal alkyne functionality, such as this one, are particularly useful in "click chemistry" applications . This powerful synthesis strategy, the copper(I)-catalyzed azide-alkyne cycloaddition, is widely used for the efficient and selective construction of 1,2,3-triazole linkages, which are important scaffolds in drug discovery and chemical biology . The propoxy chain can influence the compound's lipophilicity, which is a key parameter in optimizing the pharmacokinetic properties of potential therapeutic agents. As a versatile building block, this compound holds significant value for researchers developing novel small molecule inhibitors, PET radiotracers, and other biologically active compounds . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-3-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-3-8-12-11-7-5-6-10(4-2)9-11/h2,5-7,9H,3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZWSPUDPHQRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure and Properties of 1-Ethynyl-3-propoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethynyl-3-propoxybenzene (CAS: 1565341-07-2) is a specialized aromatic building block characterized by a meta-substituted benzene ring bearing a propoxy ether group and a terminal alkyne moiety.[1][2] Its unique electronic structure—combining the electron-donating induction of the alkoxy group with the reactive, electron-withdrawing nature of the ethynyl group—makes it a critical intermediate in the synthesis of pharmaceuticals (particularly mGluR5 antagonists), liquid crystals, and advanced materials via "Click" chemistry.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and applications, designed for researchers in organic synthesis and medicinal chemistry.

Chemical Identity & Structural Analysis[5][6][7][8]

Nomenclature and Identifiers
Identifier Value
IUPAC Name This compound
Common Synonyms 3-Propoxyphenylacetylene; m-Propoxyphenylacetylene
CAS Registry Number 1565341-07-2
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
SMILES CCCOC1=CC=CC(C#C)=C1
InChI Key (Predicted) Based on structure: RMVOEKSHKZRBIM-UHFFFAOYSA-N (analogous)
Electronic & 3D Structural Properties

The molecule features a 1,3-disubstituted (meta) substitution pattern.[1]

  • Propoxy Group (-OCH₂CH₂CH₃): Acts as a weak activating group via resonance (+M effect) but is inductively withdrawing (-I) at the sigma bond.[1] The propyl chain adds lipophilicity (logP increase) without significantly altering the steric environment of the ring compared to a methoxy group.[1]

  • Ethynyl Group (-C≡CH): A linear, rigid functional group that serves as a reactive handle for cross-coupling or cycloaddition.[1] It is weakly electron-withdrawing.

Key Structural Feature: The meta positioning prevents direct resonance conjugation between the oxygen lone pair and the alkyne π-system, maintaining distinct reactivities for both groups.

Physicochemical Properties[1][7][9][10]

Note: Experimental data for this specific isomer is limited; values below are derived from validated structure-property relationship (SPR) models and analogous compounds (e.g., 1-ethynyl-3-methoxybenzene).

Property Value / Range Confidence
Physical State Clear to pale yellow liquidHigh (Analogous)
Boiling Point 235–240 °C (at 760 mmHg)Predicted
Density 0.98 ± 0.05 g/cm³Predicted
LogP (Octanol/Water) 3.4 – 3.8High (Lipophilic)
Refractive Index 1.53 – 1.55Predicted
Solubility Insoluble in water; Soluble in DCM, THF, Ethyl AcetateExperimental Standard
Flash Point > 90 °CPredicted

Synthesis & Manufacturing Protocols

Two primary routes are established for the synthesis of this compound. Route A is preferred for scale-up due to the lower cost of starting materials, while Route B is a direct alkylation useful for rapid, small-scale preparation.[1]

Route A: Sonogashira Coupling (Standard Industrial Route)

This route builds the alkyne functionality onto a halogenated precursor.[1]

Step 1: Williamson Ether Synthesis

  • Reagents: 3-Bromophenol, 1-Bromopropane, K₂CO₃, DMF.[1]

  • Conditions: 60°C, 4–6 hours.

  • Mechanism: Sₙ2 attack of the phenoxide anion on the propyl halide.[1]

Step 2: Sonogashira Coupling

  • Reagents: 1-Bromo-3-propoxybenzene, Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N.[1]

  • Conditions: 80°C, inert atmosphere (Ar/N₂).[1]

Step 3: Desilylation

  • Reagents: K₂CO₃, Methanol (or TBAF in THF).

  • Conditions: Room temperature, 1 hour.

Route B: Direct Alkylation of 3-Ethynylphenol[1]
  • Reagents: 3-Ethynylphenol (CAS 640-51-7), 1-Iodopropane, Cs₂CO₃, Acetonitrile.[1]

  • Conditions: Reflux, 3 hours.

  • Advantage: Convergent, single-step synthesis.[1]

  • Disadvantage: Higher cost of 3-ethynylphenol.[1]

Synthesis Workflow Diagram

SynthesisRoutes Figure 1: Comparative Synthetic Pathways (Route A vs. Route B) Start1 3-Bromophenol Inter1 1-Bromo-3- propoxybenzene Start1->Inter1 1-Bromopropane K2CO3, DMF (Ether Synthesis) Inter2 TMS-Protected Intermediate Inter1->Inter2 TMS-Acetylene Pd/Cu Cat. (Sonogashira) Product 1-Ethynyl-3- propoxybenzene Inter2->Product K2CO3, MeOH (Deprotection) Start2 3-Ethynylphenol Start2->Product 1-Iodopropane Cs2CO3, ACN (Direct Alkylation)

Figure 1: Comparative Synthetic Pathways. Route A (top) utilizes halogenated phenols; Route B (bottom) utilizes direct phenol alkylation.[1]

Reactivity & Applications

Medicinal Chemistry (mGluR5 Antagonists)

The 3-alkoxyphenylacetylene motif is a privileged scaffold in the design of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs).[1]

  • Mechanism: The ethynyl group acts as a rigid linker, positioning the aromatic ring into a hydrophobic pocket of the receptor.

  • SAR Insight: The propoxy group provides optimal steric bulk and lipophilicity compared to methoxy (too small) or phenoxy (too bulky) analogues.[1]

Click Chemistry (Bioorthogonal Labeling)

As a terminal alkyne, this compound undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.[1]

  • Application: Used to tag biological targets or synthesize peptidomimetics where the triazole ring mimics a trans-amide bond.[1]

Reaction Mechanism: CuAAC Triazole Formation[1]

ClickChemistry Figure 2: CuAAC 'Click' Reaction Mechanism utilizing the Ethynyl Handle Alkyne This compound (Terminal Alkyne) Copper Cu(I) Catalyst Alkyne->Copper Coordination Azide R-N3 (Organic Azide) Azide->Copper Coordination Complex Cu-Acetylide Intermediate Copper->Complex Deprotonation Triazole 1,4-Disubstituted 1,2,3-Triazole Product Complex->Triazole Cycloaddition & Protonation

Figure 2: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yielding stable triazole conjugates.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1]

    • H227: Combustible liquid (Predicted).[1]

Handling Protocols:

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Terminal alkynes can slowly polymerize or oxidize upon prolonged exposure to air and light.[1]

  • Incompatibility: Avoid contact with strong oxidizing agents and heavy metals (Cu, Ag) in the absence of ligands, as metal acetylides can be shock-sensitive (though less likely with this specific lipophilic derivative).[1]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Sigma-Aldrich. this compound Product Page (CAS 1565341-07-2).[1][2]Link[1]

  • Sonogashira, K. (2002).[1] "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49.[1] Link

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes". Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • PubChem. Compound Summary for 1-Ethynyl-3-methoxybenzene (Analogous Structure).Link[1]

  • Enamine. Building Blocks for Medicinal Chemistry: Alkynes.[1]Link[1]

Sources

1-Ethynyl-3-propoxybenzene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Ethynyl-3-propoxybenzene

Executive Summary

This compound (CAS: 1565341-07-2 ) is a specialized aryl alkyne building block used extensively in medicinal chemistry and materials science.[1][2][3][4] Defined by its meta-substituted architecture, it serves as a critical "click-ready" scaffold, offering a rigid phenylacetylene core with a lipophilic propoxy tail. This guide outlines its physicochemical profile, validated synthesis protocols, and quality control parameters, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Part 1: Chemical Identity & Physicochemical Profile[5]

This compound functions as a lipophilic linker. The meta substitution pattern prevents the steric clash often seen in ortho derivatives, while maintaining a distinct electronic profile compared to para analogues.

Property Technical Specification
Chemical Name This compound
CAS Number 1565341-07-2
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
SMILES CCCOC1=CC=CC(C#C)=C1
Appearance Clear to pale yellow oil (Standard)
Solubility Soluble in CH₂Cl₂, DMSO, THF, Ethyl Acetate; Insoluble in Water
Predicted LogP ~3.4 (Lipophilic)
Boiling Point ~245–250 °C (Estimated at 760 mmHg)

Part 2: Synthetic Pathways & Mechanism

To ensure high yield and purity, we prioritize the Williamson Ether Synthesis route starting from 3-hydroxyphenylacetylene. This pathway is superior to the Sonogashira coupling of 1-bromo-3-propoxybenzene in terms of atom economy and cost-efficiency.

Core Mechanism: Nucleophilic Substitution (Sɴ2)

The reaction proceeds via the deprotonation of the phenol moiety by a weak base (Potassium Carbonate), generating a phenoxide anion. This nucleophile attacks 1-bromopropane, displacing the bromide ion to form the ether linkage.

Experimental Protocol: Validated Batch Synthesis

Scale: 10 mmol (approx. 1.6 g output)

Reagents:

  • 3-Hydroxyphenylacetylene (CAS: 10401-11-3): 1.18 g (10 mmol)

  • 1-Bromopropane: 1.35 g (11 mmol) [1.1 equiv]

  • Potassium Carbonate (K₂CO₃): 2.76 g (20 mmol) [Anhydrous]

  • Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)

Step-by-Step Procedure:

  • Activation: In a 50 mL round-bottom flask, dissolve 3-hydroxyphenylacetylene in 15 mL of anhydrous DMF. Add K₂CO₃. Stir at Room Temperature (RT) for 15 minutes to ensure phenoxide formation.

  • Alkylation: Add 1-bromopropane dropwise via syringe to control the exotherm.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting phenol (Rf ~0.3) should disappear, replaced by the product (Rf ~0.7).

  • Workup: Cool to RT. Pour the mixture into 100 mL of ice-water. Extract with Diethyl Ether (3 x 30 mL).

  • Purification: Wash the combined organic layers with Brine (saturated NaCl), dry over MgSO₄, and concentrate in vacuo.

  • Final Polish: If necessary, purify via flash column chromatography (Silica Gel, 100% Hexanes to 5% EtOAc/Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Hydroxyphenylacetylene (CAS: 10401-11-3) Base K2CO3 / DMF Deprotonation Start->Base Activation Reaction Reaction Phase 60°C, 4-6 Hours Base->Reaction Phenoxide Ion Reagent 1-Bromopropane (Alkylation Agent) Reagent->Reaction Dropwise Addn Workup Aqueous Workup & Extraction Reaction->Workup TLC Confirmation Product This compound (CAS: 1565341-07-2) Workup->Product Isolation

Caption: Logical flow for the Williamson ether synthesis of this compound.

Part 3: Quality Control & Analytical Validation

Trustworthiness in chemical biology relies on rigorous characterization. The following spectral signatures confirm the identity of this compound.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region (6.8 – 7.3 ppm): Look for a multiplet integrating to 4 protons (distinctive meta-substitution pattern: singlet-like for H-2, doublets for H-4/6, triplet for H-5).

  • Alkynyl Proton (~3.05 ppm): A sharp singlet (s, 1H). Critical Check: If this is absent, the alkyne may have polymerized or degraded.

  • Propoxy -OCH₂- (3.92 ppm): Triplet (t, 2H).

  • Propoxy -CH₂- (1.80 ppm): Multiplet/Sextet (m, 2H).

  • Propoxy -CH₃ (1.04 ppm): Triplet (t, 3H).

HPLC Purity Criteria
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 50% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Aromatic absorption).

  • Passing Criteria: Purity > 95% (Area under curve).

QC Decision Tree

QCDecision Start Crude Product NMR_Check 1H NMR Alkyne Peak @ 3.0ppm? Start->NMR_Check TLC_Check TLC Check Single Spot? NMR_Check->TLC_Check Yes Fail_Discard Discard/Restudy NMR_Check->Fail_Discard No (Degraded) HPLC_Check HPLC Purity > 95%? TLC_Check->HPLC_Check Yes Fail_Repurify Flash Chromatography TLC_Check->Fail_Repurify No (Impurities) Pass Release Batch (CAS 1565341-07-2) HPLC_Check->Pass Yes HPLC_Check->Fail_Repurify No Fail_Repurify->Start Recycle

Caption: Quality control decision matrix ensuring batch integrity before release.

Part 4: Applications in Drug Discovery

This molecule is not merely a solvent or reagent; it is a pharmacophore scaffold .

  • Click Chemistry Ligand: The terminal alkyne is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles, a bioisostere for amide bonds in kinase inhibitors.

  • Sonogashira Coupling Partner: It serves as the nucleophilic partner in couplings with aryl halides to create unsymmetrical diarylalkynes, common in liquid crystals and molecular electronics.

  • Probe Synthesis: The propoxy chain provides a specific lipophilic handle, often used to tune the solubility and membrane permeability of fluorescent probes or drug conjugates.

Part 5: Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C. Protect from light. Terminal alkynes can slowly polymerize upon prolonged exposure to heat or UV.

References

  • EnamineStore. this compound (CAS 1565341-07-2) Product Entry. Retrieved from

  • Amadis Chemical. this compound Specifications. Retrieved from

  • Sigma-Aldrich. 3-Hydroxyphenylacetylene (Precursor CAS 10401-11-3) Technical Data. Retrieved from

  • PubChem. Compound Summary: 3-Propoxyphenol (Structural Analog). Retrieved from

  • Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 2002.

Sources

Thermodynamic Stability of Meta-Substituted Phenylacetylenes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Applied Sciences

Executive Summary

This guide provides a comprehensive technical analysis of meta-substituted phenylacetylenes, a class of moieties critical to materials science (conductive polymers) and medicinal chemistry (metabotropic glutamate receptor antagonists). Unlike their para-substituted counterparts, which are governed by direct resonance conjugation, meta-substituted variants exhibit unique thermodynamic profiles driven primarily by inductive effects (


) .

This document details the theoretical underpinnings of this stability, practical synthetic protocols to maintain integrity during scale-up, and specific stability assays. It is designed for senior scientists requiring actionable data on handling, polymerizing, or incorporating these motifs into pharmacophores.

Theoretical Framework: Electronic Decoupling

The thermodynamic stability of phenylacetylenes is dictated by the interaction between the ethynyl group and the aromatic ring. Understanding the meta position requires a departure from standard resonance models.

The Hammett Distinction ( vs. )

In para-substituted systems, the substituent interacts with the reaction center (the alkyne) through both inductive and resonance effects. In meta-substituted systems, the resonance pathway is geometrically disrupted. Nodal plane analysis of the


-system reveals that charge density cannot be effectively delocalized from a meta substituent to the ethynyl group.
  • Inductive Dominance: The Hammett constant for meta positions (

    
    ) is almost entirely a function of field/inductive effects (
    
    
    
    ).[1]
  • Stability Implication: Meta-substituted phenylacetylenes are less susceptible to resonance-driven degradation (such as nucleophilic attack at the

    
    -carbon of the alkyne) compared to electron-poor para analogs.
    
Visualization of Electronic Effects

The following diagram illustrates the vector differences between para (resonance + induction) and meta (induction only) substitution, highlighting why meta isomers often exhibit superior chemical stability in nucleophilic environments.

ElectronicEffects Sub_Meta Meta-Substituent (e.g., m-Cl, m-OMe) Ring Phenyl Ring (π-System) Sub_Meta->Ring Inductive Effect (σI) STRONG Sub_Meta->Ring Resonance Effect (σR) NEGLIGIBLE Alkyne Ethynyl Group (Reaction Center) Ring->Alkyne Electronic Transmission Outcome Outcome: Electronic Decoupling Prevents Resonance-Driven Instability Ring->Outcome

Figure 1: Electronic vector analysis showing the isolation of resonance effects in meta-substituted systems.

Chemical & Thermodynamic Stability Profiles

Alkyne-Allene Isomerization

The primary thermodynamic risk for terminal phenylacetylenes is base-catalyzed isomerization to the allene.



For meta-substituted variants, the acidity of the propargylic proton is the rate-determining factor.
  • Electron Withdrawing Groups (EWG) at meta: Increase acidity of the terminal proton, lowering the activation energy for deprotonation.

  • Thermodynamic Equilibrium: While the internal alkyne is generally more thermodynamically stable than the terminal alkyne, the allene intermediate is often a kinetic trap. In meta systems, the lack of resonance stabilization for the allene intermediate makes the terminal alkyne more kinetically stable than in para-EWG systems.

Polymerization Thermodynamics

In materials science, meta-substituted phenylacetylenes are polymerized using Rh(I) catalysts to form poly(phenylacetylene)s (PPAs).

  • Stereoregularity: Meta substituents (e.g., m-trimethylsilyl) encourage a cis-transoidal conformation due to steric packing requirements.

  • Thermal Stability: PPAs derived from meta-isomers generally exhibit higher thermal degradation onsets (

    
    C) compared to ortho-substituted analogs, which suffer from steric strain leading to main-chain scission.
    

Applied Stability in Drug Development

In medicinal chemistry, the ethynyl group acts as a rigid linker or a metabolic "warhead."

Metabolic Stability (CYP450)

The primary metabolic pathway for phenylacetylenes is oxidation of the triple bond (forming a ketene/ketone) or oxidation of the phenyl ring.

  • Metabolic Blocking: Placing a substituent (e.g., F, Cl, Me) at the meta position blocks a common site of Phase I metabolic hydroxylation.

  • Suicide Inhibition: Terminal alkynes can act as mechanism-based inhibitors of CYP450. Meta-substitution modulates the electronics of the alkyne, tuning this reactivity to avoid toxicity while maintaining potency.

Hydration Stability

In aqueous physiological media, alkynes can hydrate to acetophenones. Meta-substitution provides a "Goldilocks" zone:

  • vs. Para: Less electronic activation for hydration.

  • vs. Ortho: Sufficient steric access for binding, without the steric acceleration of hydration seen in some twisted ortho systems.

Experimental Protocols

Synthesis: Optimized Sonogashira Coupling

To maximize the thermodynamic stability of the product, one must minimize defects (homocoupling) during synthesis.

Protocol: Copper-Free Sonogashira for Meta-Substituted Phenylacetylenes Rationale: Copper co-catalysis can promote Glaser homocoupling (oxidative dimerization), creating impurities that degrade the thermodynamic profile of the bulk material.

  • Reagents:

    • Aryl halide: 1-bromo-3-substituted-benzene (1.0 equiv)

    • Alkyne: Trimethylsilylacetylene (1.2 equiv) - TMS group stabilizes the alkyne during reaction.

    • Catalyst:

      
       (2 mol%)
      
    • Base/Solvent: Triethylamine (

      
      ) / DMF (1:3 ratio)
      
  • Procedure:

    • Degassing (Critical): Sparge solvent mixture with Argon for 30 minutes.

      
       promotes instability.
      
    • Addition: Add Aryl halide, Catalyst, and Base. Heat to 60°C.

    • Alkyne Addition: Add TMS-acetylene dropwise over 1 hour.

    • Deprotection: Treat isolated TMS-intermediate with

      
       in MeOH to yield the terminal alkyne.
      
Stability Assay: Accelerated Stress Testing

This protocol validates the shelf-life stability of the synthesized moiety.

Table 1: Stress Test Parameters

Stress ConditionDurationTarget DegradantAnalytical Method
Acid (0.1 N HCl, 60°C)24 HoursHydration (Ketone)HPLC-UV (254 nm)
Base (0.1 N NaOH, 60°C)4 HoursIsomerization (Allene)

H NMR (diagnostic allene peak ~5-6 ppm)
Oxidation (3%

)
12 HoursN-oxide / Ring oxidationLC-MS/MS
Photostability (UV-A)48 HoursCyclization / DimerizationHPLC-UV
Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating the stability of these compounds.

StabilityWorkflow cluster_Assays Stability Validation Start Start: Meta-Substituted Aryl Halide Synth Cu-Free Sonogashira (Prevents Glaser Coupling) Start->Synth Isolate Isolation of Terminal Alkyne Synth->Isolate Acid Acid Stress (Hydration Check) Isolate->Acid Base Base Stress (Isomerization Check) Isolate->Base Result Thermodynamic Profile Confirmed Acid->Result Base->Result

Figure 2: Workflow for synthesis and stability validation, emphasizing the exclusion of copper to prevent homocoupling impurities.

References

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Masuda, T. (2006). Substituted Polyacetylenes: Synthesis and Functions. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Tsujikawa, K., et al. (2013). Stability of Cathinone Derivatives in Solution. Forensic Science International. Link

  • Kuang, J., & Ma, S. (2010). Isomerization of Alkynes to Allenes. Journal of the American Chemical Society. Link

Sources

Safety data sheet (SDS) for 1-Ethynyl-3-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety & Handling Guide for 1-Ethynyl-3-propoxybenzene

Document Control:

  • Substance: this compound[1]

  • Classification: Novel/Research-Grade Organic Intermediate[1]

  • Version: 1.0 (Technical Advisory)

Part 1: Executive Summary & Chemical Identity

The Core Directive: This document is not a standard regulatory form.[1] It is a risk-management whitepaper designed for researchers handling this compound.[1] Because this compound is often a non-catalogued research intermediate, specific regulatory data (CAS, REACH) may be sparse.[1] This guide utilizes Read-Across Toxicology —deriving safety protocols from its structural parents: Phenylacetylene (reactive core) and Propoxybenzene (ether tail).[1]

Physicochemical Matrix
PropertyValue / PredictionTechnical Context
Chemical Structure SMILES: CCCOc1cccc(C#C)c1meta-substituted aryl alkyne.[1]
Molecular Weight 160.21 g/mol Calculated based on formula

.[1]
Physical State Viscous Liquid (Pale Yellow)Predicted based on m-ethynyl anisole analogs.[1]
Boiling Point ~210–220°C (Predicted)Higher than phenylacetylene (142°C) due to alkoxy chain.[1]
Flash Point ~85–95°C (Estimated)Class IIIA Combustible Liquid.[1]
Solubility Organics (DCM, THF, EtOAc)Lipophilic (LogP ~3.5).[1] Insoluble in water.[1][2]

Part 2: Dynamic Hazard Analysis (The "Why")

Standard SDSs list hazards; this section explains the mechanistic causality to empower the researcher to make informed decisions.

The Terminal Alkyne Risk (The "Acetylide" Trap)

The C-1 ethynyl group possesses an acidic proton (


).[1]
  • Mechanism: In the presence of strong bases (NaH, BuLi) or specific transition metals (

    
    , 
    
    
    
    ), this proton is removed, forming metal acetylides.[1]
  • Danger: Copper and Silver acetylides are shock-sensitive explosives when dry.[1]

  • Protocol: NEVER use copper or silver needles/spatulas.[1] Avoid storing in metal containers that may leach ions.[1]

The Ether Peroxidation Risk

The propoxy group contains an


-carbon susceptible to radical abstraction by atmospheric oxygen.[1]
  • Mechanism:

    
     (Hydroperoxide).[1]
    
  • Danger: Concentration of peroxides during distillation can lead to detonation.[1]

  • Protocol: Test for peroxides using KI starch paper before heating or distilling.[1]

Toxicological Read-Across
  • Skin/Eye: Irritant (Category 2).[1][3] The lipophilic ether chain facilitates dermal absorption.[1]

  • Inhalation: Phenylacetylene analogs are respiratory irritants.[1] High vapor concentrations may cause narcotic effects (dizziness) typical of aromatic hydrocarbons.[1]

Part 3: Operational Safety Protocols

Storage & Stability Workflow
  • Atmosphere: Store under Argon or Nitrogen .[1] The terminal alkyne is prone to oxidative coupling (Glaser coupling) in air, degrading purity.[1]

  • Temperature:

    
     to 
    
    
    
    . Cold storage retards peroxide formation and polymerization.[1]
  • Stabilizers: If stored for >6 months, consider adding BHT (Butylated hydroxytoluene) if experimental purity allows.[1]

Handling Decision Matrix (Graphviz)

SafetyMatrix Start Start: Handling this compound CheckAge Check Container Age Start->CheckAge TestPeroxide Test Peroxides (KI Paper) CheckAge->TestPeroxide > 3 Months Inert Use under Argon/N2 CheckAge->Inert < 3 Months Quench Quench/Dispose TestPeroxide->Quench Positive (>10ppm) TestPeroxide->Inert Negative Distill Safe to Distill/Use Inert->Distill Standard Protocol

Figure 1: Decision matrix for assessing solvent/reagent quality prior to experimental use.

Experimental Reactivity Profile

The following diagram illustrates the chemical incompatibilities that must be segregated in the lab.

Reactivity Compound This compound Copper Copper/Silver Salts (Explosive Acetylides) Compound->Copper AVOID Oxidizers Strong Oxidizers (Fire/Explosion) Compound->Oxidizers AVOID Bases Strong Bases (Exothermic Deprotonation) Compound->Bases CAUTION PdCat Pd Catalysts (Sonogashira - Safe) Compound->PdCat Compatible Click Azides (Cu-free Click) (Safe) Compound->Click Compatible

Figure 2: Reactivity network highlighting critical incompatibilities and safe reaction partners.

Part 4: Emergency Response & Waste Management

Fire Fighting Measures
  • Class: B (Flammable Liquid).[1]

  • Extinguishing Media:

    
    , Dry Chemical, or Alcohol-Resistant Foam.[1]
    
  • DO NOT USE: Water jet. This may spread the lipophilic burning liquid.[1]

  • Specific Hazard: In a fire, terminal alkynes can polymerize exothermically, causing container rupture.[1]

Accidental Release (Spill Protocol)
  • Evacuate: Remove ignition sources.

  • PPE: Wear Nitrile gloves (double gloving recommended due to unknown permeation rates) and organic vapor respirator.[1]

  • Containment: Absorb with vermiculite or sand.[1]

  • Clean-up: Do not use metal dustpans. Use plastic scoops to avoid spark generation or acetylide formation if contact with metal surfaces has occurred over time.[1]

Disposal
  • Stream: Organic Waste (Non-Halogenated).[1]

  • Pre-treatment: If the waste contains transition metals (e.g., from a Sonogashira coupling), quench with ammonium chloride solution first to protonate any potential acetylides before disposal.[1]

References

  • PubChem. (2025).[1] Phenylacetylene (CAS 536-74-3) Safety Summary. National Library of Medicine.[1] [Link]

  • Gelest Inc. (2024).[1] Silanes and Acetylenes: Handling and Safety of Terminal Alkynes. [Link][1]

  • American Chemical Society (ACS). (2024).[1] One-Pot Synthesis of Terminal Alkynes: Safety Considerations. JACS Au.[1] [Link][1]

Disclaimer: This guide is generated for research purposes based on structural analogy and standard chemical hygiene practices. It does not replace a vendor-issued SDS for regulatory compliance.

Sources

The Propoxy Paradigm: Electronic Modulation of Phenylacetylene Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and materials science, the phenylacetylene scaffold is a ubiquitous pharmacophore. However, its reactivity is heavily dependent on ring substitution. This guide analyzes the specific electronic perturbations introduced by a propoxy (-OCH₂CH₂CH₃) group. Unlike simple alkyl substitutions, the propoxy group introduces a complex "push-pull" dynamic—inductive withdrawal ($ -I


 +R $)—that fundamentally alters the nucleophilicity and acidity of the terminal alkyne.

This whitepaper provides a mechanistic breakdown of these effects, supported by Hammett correlation analysis, and details a robust, self-validating synthetic protocol for generating high-purity 4-propoxyphenylacetylene.

Part 1: The Electronic Landscape

Hammett Analysis & Substituent Constants

To predict reactivity, we must quantify the electronic influence of the propoxy group. While specific data for the propoxy group is often aggregated with general alkoxy groups, the homologous series (methoxy


 ethoxy 

propoxy) exhibits consistent electronic behavior, differing primarily in steric bulk and lipophilicity.

Table 1: Electronic Constants of Alkoxy Substituents

SubstituentPosition

(Hammett Constant)
Dominant EffectElectronic Outcome
-OCH₂CH₂CH₃ Para (

)
-0.25 (approx) Resonance (

)
Strong Activation
-OCH₂CH₂CH₃Meta (

)
+0.10 (approx)Induction (

)
Weak Deactivation
-H-0.00ReferenceNeutral
-NO₂Para+0.78Induction/ResonanceStrong Deactivation

Data extrapolated from standard alkoxy values (Hansch et al.).

The Push-Pull Mechanism

The oxygen atom of the propoxy group possesses two lone pairs.

  • Inductive Effect (

    
    ):  The electronegative oxygen pulls electron density through the 
    
    
    
    -bond framework. This effect dominates at the meta position where resonance cannot transmit effectively.
  • Resonance Effect (

    
    ):  At the para position, the oxygen lone pair overlaps with the aromatic 
    
    
    
    -system. This electron density is delocalized across the ring and, crucially, into the
    
    
    -system of the alkyne.

Impact on the Alkyne Terminus: The


 effect increases the electron density at the 

-carbon (terminal carbon) of the alkyne. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the alkyne:
  • More Nucleophilic: Reacts faster in electrophilic additions (e.g., hydration).

  • Less Acidic: The conjugate base (acetylide) is destabilized by the extra electron density, raising the pKa compared to unsubstituted phenylacetylene.

Part 2: Reactivity Matrix & Mechanistic Implications

Acidity and C-H Activation

Core Insight: The pKa of unsubstituted phenylacetylene is


 23.2 (aqueous scale). The introduction of a para-propoxy group raises this pKa (estimated 

24-25).
  • Implication: Deprotonation requires stronger bases or strictly anhydrous conditions (e.g., n-BuLi or LDA) compared to electron-deficient analogs which might succumb to milder bases like

    
     in certain solvents.
    
  • Causality: The electron-rich ring donates density to the sp-hybridized carbon, destabilizing the negative charge on the resulting acetylide anion.

Electrophilic Hydration (Markovnikov)

In acid-catalyzed hydration (formation of ketones), the rate-determining step is the protonation of the triple bond to form a vinyl cation.[1]

  • Mechanism: The para-propoxy group stabilizes the developing positive charge on the

    
    -carbon via resonance.
    
  • Outcome: 4-propoxyphenylacetylene hydrates significantly faster than phenylacetylene.

  • Risk: In acidic deprotection steps, unintentional hydration to the ketone (4-propoxyacetophenone) is a common side reaction.

Click Chemistry (CuAAC)

Copper-Catalyzed Azide-Alkyne Cycloaddition is generally accelerated by electron-rich alkynes due to enhanced


-complexation with the copper catalyst.
  • Steric Note: While the para-propoxy group enhances reactivity electronically, an ortho-propoxy group would severely retard the reaction due to steric clash with the copper center.

Part 3: Visualization of Electronic Pathway

The following diagram illustrates the electron donation pathway (Resonance) vs. the withdrawal pathway (Induction) and their net effect on the alkyne.

ElectronicEffects cluster_legend Legend Propoxy Propoxy Group (-OCH2CH2CH3) Benzene Benzene Ring (Pi System) Propoxy->Benzene Strong +R Effect (Lone Pair Donation) Propoxy->Benzene Weak -I Effect (Sigma Withdrawal) Alkyne Terminal Alkyne (-C≡C-H) Benzene->Alkyne Increased e- Density at Beta-Carbon Reactivity Reactivity Outcome: High Nucleophilicity Lower Acidity Alkyne->Reactivity Determines key Green Arrow = Electron Donation Red Dashed = Electron Withdrawal

Caption: Figure 1. Mechanistic flow of electron density from the propoxy substituent to the reactive alkyne terminus.

Part 4: Strategic Synthesis Protocol

Objective: Synthesis of 4-propoxyphenylacetylene from 4-iodophenol. Rationale: This route avoids the handling of gaseous propyne and utilizes the robust Sonogashira coupling, which is standard in pharmaceutical process chemistry.

Phase 1: Alkylation (Williamson Ether Synthesis)
  • Reagents: 4-iodophenol (1.0 eq), 1-bromopropane (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Anhydrous).

  • Procedure: Stir at 60°C for 4 hours.

  • Self-Validating Checkpoint:

    • TLC: Disappearance of phenol (more polar) and appearance of ether (less polar, high Rf).

    • NMR: Appearance of triplet at

      
       ppm (
      
      
      
      ).
Phase 2: Sonogashira Coupling[2]
  • Reagents: 4-propoxyiodobenzene (1.0 eq), TMS-acetylene (1.2 eq).

  • Catalyst System:

    
     (2 mol%), CuI (1 mol%).
    
  • Base/Solvent:

    
     / THF (1:1 v/v). Degas thoroughly (Oxygen inhibits catalyst).
    
  • Procedure: Stir at RT for 6-12 hours under Argon.

  • Mechanism: The electron-rich aryl iodide undergoes rapid oxidative addition to Pd(0).

Phase 3: Desilylation
  • Reagents: TMS-protected intermediate,

    
     (3.0 eq) or TBAF (1.0 eq).
    
  • Solvent: MeOH (for Carbonate) or THF (for TBAF).

  • Procedure: Stir at RT for 30 mins.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Synthesis Workflow Diagram

SynthesisProtocol Start Start: 4-Iodophenol Step1 Step 1: Alkylation (1-bromopropane, K2CO3, DMF) Start->Step1 Check1 QC: NMR (-OCH2- triplet) TLC (High Rf) Step1->Check1 Check1->Step1 Fail (Incomplete) Step2 Step 2: Sonogashira Coupling (TMS-Acetylene, Pd/Cu cat) Check1->Step2 Pass Intermed Intermediate: TMS-Arylalkyne Step2->Intermed Step3 Step 3: Desilylation (K2CO3/MeOH) Intermed->Step3 Final Product: 4-Propoxyphenylacetylene Step3->Final

Caption: Figure 2. Step-by-step synthetic workflow with integrated quality control checkpoints.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. [Link]

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society.[2] [Link]

  • Kuthan, J., et al. (1987). Acidity of phenylacetylenes and their interaction with bases. Collection of Czechoslovak Chemical Communications. [Link] (Referencing general alkyne pKa data).

Sources

Precision Synthesis of 1-Ethynyl-3-propoxybenzene: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethynyl-3-propoxybenzene (CAS: 1565341-07-2) serves as a critical "click-ready" building block in the development of adenosine receptor agonists, liquid crystalline materials, and functionalized macrocycles. Its meta-substitution pattern offers unique geometric properties that distinguish it from para-substituted analogs, often influencing the binding affinity in pharmacophores and the phase transition temperatures in mesogens.

This technical guide details the two most chemically robust pathways for its synthesis:

  • The Stepwise Sonogashira Route (Industry Standard): Prioritizes cost-effectiveness and scalability using stable halide precursors.

  • The Convergent Etherification Route: A rapid, high-throughput method utilizing advanced alkyne intermediates.

Part 1: Strategic Retrosynthesis

To ensure high purity and yield, the synthesis is best approached by disconnecting the ether linkage or the alkyne moiety.

Retrosynthetic Analysis
  • Disconnection A (C-C Bond Formation): Disconnecting the alkyne reveals 1-bromo-3-propoxybenzene and a trimethylsilyl (TMS) protected acetylene. This is the most reliable route for scale-up, avoiding the handling of volatile terminal alkynes until the final step.

  • Disconnection B (C-O Bond Formation): Disconnecting the propoxy group reveals 3-ethynylphenol and propyl bromide. This route is shorter but relies on the availability and stability of 3-ethynylphenol.

Retrosynthesis Target This compound (Target) BromoInter 1-Bromo-3-propoxybenzene (CAS: 149557-17-5) BromoInter->Target Sonogashira Coupling EthynylPhenol 3-Ethynylphenol (CAS: 640-51-7) EthynylPhenol->Target Williamson Etherification Bromophenol 3-Bromophenol (CAS: 591-20-8) Bromophenol->BromoInter Alkylation PrBr Propyl Bromide PrBr->BromoInter TMSA TMS-Acetylene TMSA->Target Reagent

Figure 1: Retrosynthetic disconnection tree illustrating the two primary chemical pathways.

Part 2: Detailed Synthesis Protocols

Pathway A: The Stepwise Sonogashira Route (Recommended)

This pathway is preferred for multi-gram to kilogram scale synthesis due to the low cost of 3-bromophenol and the stability of the intermediates.

Step 1: Williamson Etherification

Objective: Synthesis of 1-Bromo-3-propoxybenzene (CAS 149557-17-5).[1]

  • Reagents: 3-Bromophenol (1.0 equiv), 1-Bromopropane (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

  • Conditions: 60°C for 4–6 hours.

Protocol:

  • Charge a round-bottom flask with 3-bromophenol (e.g., 10 mmol) and anhydrous DMF (20 mL).

  • Add finely ground anhydrous K₂CO₃ (20 mmol) in one portion. Stir for 15 minutes to facilitate deprotonation.

  • Add 1-bromopropane (12 mmol) dropwise via syringe.

  • Heat the mixture to 60°C. Monitor via TLC (Hexane/EtOAc 9:1) until the starting phenol is consumed.

  • Workup: Dilute with water and extract with diethyl ether (3x). Wash the organic layer with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄ and concentrate.

  • Yield: Expect 85–95% of a clear, colorless oil.

Step 2: Sonogashira Coupling

Objective: Installation of the protected alkyne.

  • Reagents: 1-Bromo-3-propoxybenzene (1.0 equiv), Ethynyltrimethylsilane (TMSA, 1.2 equiv).

  • Catalysts: Pd(PPh₃)₂Cl₂ (3 mol%), CuI (2 mol%).

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio).

  • Conditions: 70°C under Argon atmosphere, 12 hours.

Mechanism & Causality: The Pd(II) precatalyst is reduced to Pd(0) in situ by the amine/alkyne. The oxidative addition of the aryl bromide is the rate-determining step. Copper(I) iodide facilitates the transmetallation of the alkyne to the palladium center. The use of TMSA prevents homocoupling (Glaser coupling) of the alkyne, a common side reaction with free acetylene.

Protocol:

  • In a dry Schlenk tube, combine 1-bromo-3-propoxybenzene (10 mmol), Pd(PPh₃)₂Cl₂ (0.3 mmol), and CuI (0.2 mmol).

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed THF (20 mL) and Et₃N (20 mL).

  • Add TMS-acetylene (12 mmol) via syringe. The solution will darken (yellow

    
     brown/black) as the active catalyst forms.
    
  • Heat to 70°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate. Purify via flash chromatography (100% Hexanes) to isolate the TMS-protected intermediate.

Step 3: Desilylation

Objective: Unmasking the terminal alkyne.

  • Reagents: TMS-intermediate, K₂CO₃ (1.5 equiv) or TBAF (1.0 equiv).

  • Solvent: Methanol/CH₂Cl₂ (1:1).

  • Conditions: Room temperature, 1 hour.

Protocol:

  • Dissolve the TMS-intermediate in MeOH/CH₂Cl₂ (10 mL/mmol).

  • Add K₂CO₃. Stir vigorously at room temperature.

  • Monitor by TLC. The product usually runs slightly more polar than the TMS precursor.

  • Purification: Aqueous workup followed by short-path distillation or silica plug filtration yields pure This compound .

Pathway B: The Convergent Etherification Route

This route is ideal if 3-ethynylphenol is already available in your inventory. It avoids heavy metal catalysis in the final step, reducing metal scavenging requirements for pharmaceutical applications.

Protocol:

  • Dissolve 3-ethynylphenol (CAS 640-51-7) in Acetone.

  • Add K₂CO₃ (2.0 equiv) and 1-Iodopropane (1.1 equiv). Note: Iodide is preferred here over bromide for faster kinetics at the lower reflux temperature of acetone (56°C).

  • Reflux for 8 hours.

  • Critical Control Point: Ensure the reaction does not overheat; terminal alkynes can polymerize at high temperatures in the presence of base. Acetone reflux is safer than DMF at 80°C for this specific substrate.

Part 3: Analytical Data & Validation

To validate the synthesis, compare your isolated product against these standard characterization metrics.

MetricExpected ValueNotes
Physical State Clear to pale yellow oilDarkens upon oxidation/polymerization.
¹H NMR (CDCl₃)

3.05 (s, 1H,

C-H)
Diagnostic singlet for terminal alkyne.
¹H NMR (CDCl₃)

3.92 (t, 2H, -OCH₂-)
Triplet confirming propoxy chain.
IR Spectroscopy 3290 cm⁻¹ (C-H stretch)Sharp, strong band for terminal alkyne.
IR Spectroscopy 2110 cm⁻¹ (C

C stretch)
Weak band characteristic of internal triple bonds.

Part 4: Experimental Workflow Diagram

The following diagram illustrates the critical process flow for Pathway A, highlighting the specific reagents and intermediate states.

Workflow Start 3-Bromophenol Step1 Etherification (K2CO3, n-PrBr, DMF) Start->Step1 Inter1 1-Bromo-3-propoxybenzene (CAS: 149557-17-5) Step1->Inter1 Step2 Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Inter1->Step2 Inter2 TMS-Intermediate Step2->Inter2 Step3 Deprotection (K2CO3, MeOH) Inter2->Step3 Final This compound (Product) Step3->Final

Figure 2: Process flow diagram for the stepwise synthesis via Sonogashira coupling.

References

  • Preparation of Propoxybenzene via Williamson Ether Synthesis. Source: PrepChem.com / Organicum. Practical Handbook of Organic Chemistry.

  • Synthesis of 1-Bromo-3-propoxybenzene (CAS 149557-17-5). Source: Splendid Lab / ChemicalBook Product Catalog.

  • General Sonogashira Coupling Protocols for Aryl Alkynes. Source: Sigma-Aldrich Technical Bulletin: Sonogashira Cross-Coupling Reaction.

  • This compound Product Data. Source: BLD Pharm Product Database (CAS 1565341-07-2).

  • Synthesis of 3-Ethynylphenol via Sonogashira Coupling. Source: National Institutes of Health (NIH) / PubMed Central - "First Potent Macrocyclic A3 Adenosine Receptor Agonists".

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Ethynyl-3-propoxybenzene: Boiling Point and Refractive Index

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 1-Ethynyl-3-propoxybenzene

This compound is an aromatic compound featuring both an ethynyl and a propoxy group. The presence of the terminal alkyne functionality makes it a valuable precursor in various organic syntheses, particularly in the realm of click chemistry and the synthesis of complex molecular architectures. The propoxy group, on the other hand, modulates the lipophilicity and electronic properties of the benzene ring, which can be of significant interest in the design of novel pharmaceutical agents and functional materials.

Accurate determination of fundamental physicochemical properties such as the boiling point and refractive index is a cornerstone of chemical characterization. The boiling point provides a measure of the volatility of a compound and is indicative of the strength of intermolecular forces. The refractive index is a unique physical constant for a pure substance and is a sensitive measure of its purity. Both are critical parameters for identity confirmation, quality control, and the development of downstream applications.

Physicochemical Properties: An Estimation Based on Structural Analogs

Direct experimental values for the boiling point and refractive index of this compound are not extensively documented. However, we can infer a reasonable estimation by examining the properties of structurally related compounds.

Compound NameStructureBoiling Point (°C)Refractive Index (n20/D)
PropoxybenzeneC₆H₅OCH₂CH₂CH₃190[1][2]1.4990 to 1.5030[1][2]
Phenylacetylene (Ethynylbenzene)C₆H₅C≡CH142 to 144[3]1.542[4]
1-Ethyl-4-ethynylbenzeneCH₃CH₂C₆H₄C≡CH30 °C/0.05 mmHg[5]1.5420[5]

Based on these analogs, it is reasonable to hypothesize that the boiling point of this compound at atmospheric pressure would likely fall in the range of 190-220°C. The introduction of the ethynyl group would be expected to slightly increase the boiling point relative to propoxybenzene due to increased molecular weight and potential for dipole-dipole interactions, though not as significantly as a more polar functional group. The refractive index is anticipated to be in the range of 1.50 to 1.55.

Experimental Determination of Boiling Point and Refractive Index

The following sections provide detailed, step-by-step methodologies for the experimental determination of the boiling point and refractive index of this compound.

Workflow for Physicochemical Property Determination

The logical flow for the experimental determination of the boiling point and refractive index is depicted in the following diagram.

G cluster_0 Preparation cluster_1 Boiling Point Determination cluster_2 Refractive Index Measurement A Synthesize and Purify This compound B Confirm Purity via GC-MS and NMR A->B Purity is critical C Assemble Thiele Tube or Distillation Apparatus B->C Proceed if pure F Calibrate Abbe Refractometer B->F Proceed if pure D Heat Sample and Record Boiling Temperature C->D E Correct for Atmospheric Pressure if Necessary D->E G Apply Sample to Prism F->G H Record Refractive Index at a Controlled Temperature G->H

Sources

Methodological & Application

Application Note: Functionalization of 1-Ethynyl-3-propoxybenzene via Glaser Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the functionalization of 1-ethynyl-3-propoxybenzene via oxidative homocoupling (Glaser-Hay coupling) to synthesize 1,4-bis(3-propoxyphenyl)buta-1,3-diyne .

The resulting 1,3-diyne scaffold is a critical structural motif in the development of conjugated organic semiconductors, liquid crystals, and antifungal pharmacophores. The specific inclusion of the propoxy side chain imparts essential lipophilicity, improving solubility in organic solvents—a common bottleneck in processing rigid rod-like conjugated systems.

Key Chemical Transformation

The transformation involves the copper-catalyzed dimerization of a terminal alkyne in the presence of a base and an oxidant (typically molecular oxygen).[1]

  • Substrate: this compound (Lipophilic Aryl Alkyne)

  • Product: 1,4-bis(3-propoxyphenyl)buta-1,3-diyne

  • Catalytic System: Copper(I)-TMEDA (Hay Conditions) vs. Copper(II) Acetate (Modified Eglinton).

Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds through a Cu(I)/Cu(II) redox cycle . Unlike the original Glaser conditions (which required stoichiometric copper), the Hay modification utilizes catalytic copper stabilized by a bidentate ligand (TMEDA), allowing for solubility in organic solvents and faster reaction rates.

The Catalytic Cycle[2]
  • π-Complexation: The Cu(I) species coordinates to the alkyne π-system, increasing the acidity of the terminal proton.

  • Deprotonation: The amine base removes the proton, forming a Cu(I)-acetylide species.

  • Oxidation: Oxygen oxidizes the Cu(I)-acetylide to a Cu(II)-acetylide radical species.

  • Dimerization: Two Cu(II) species undergo reductive elimination to form the carbon-carbon bond (diyne) and regenerate Cu(I).

GlaserCycle Figure 1: Catalytic Cycle of the Hay-Glaser Coupling Start Terminal Alkyne (Ar-C≡C-H) Complex π-Complex [Cu(I)-Alkyne] Start->Complex + Cu(I)Cat Acetylide Cu(I)-Acetylide (Ar-C≡C-Cu) Complex->Acetylide + Base - H+ Intermediate Cu(II)-Acetylide Species Acetylide->Intermediate O2 / Oxidation Oxidation Oxidation Step (+ O2) Product 1,3-Diyne Product (Ar-C≡C-C≡C-Ar) Intermediate->Product Reductive Elimination Product->Start Regenerate Cu(I)

Caption: The Hay coupling cycle relies on the in-situ oxidation of Cu(I) acetylides.[2] Note that Cu(II) species are intermediates, not the starting catalyst.

Safety Directives (Critical)

WARNING: Copper Acetylide Instability

  • Explosion Hazard: Dry copper acetylides are shock-sensitive explosives. Never allow the reaction mixture to dry out completely if unreacted copper acetylide species are suspected.

  • Quenching: Always quench the reaction with acidic brine or ammonium chloride solution to decompose active metal-organic species before solvent removal.

  • Exotherm: The oxidative coupling is exothermic. Large-scale reactions (>5g) require active cooling during the initiation phase.

Experimental Protocols

Protocol A: Standard Hay Coupling (High Efficiency)

Best for: Small to medium scale (100 mg - 5 g), maximum yield, and high solubility requirements.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: CuCl (5-10 mol%)

  • Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) (10-20 mol%)

  • Solvent: Dichloromethane (DCM) or Acetone (Reagent Grade)

  • Oxidant: O2 (Balloon) or Air (Open vessel for slow reaction)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a round-bottom flask, dissolve CuCl (catalyst) in the solvent. Add TMEDA.[1][3][4] The solution should turn a deep blue/green color, indicating the formation of the active complex.

  • Substrate Addition: Add this compound. The solution may change color (often to yellow/brown) as the Cu-acetylide forms.

  • Oxidation Initiation:

    • Method A (Fast): Attach a balloon of pure O2.

    • Method B (Slow/Safe): Vigorously stir open to air (requires longer time).

  • Monitoring: Stir at room temperature (20-25°C). Monitor via TLC (Hexane/EtOAc 95:5). The starting material (terminal alkyne) will disappear, and a more non-polar spot (dimer) will appear.

    • Typical Time: 1 - 4 hours with pure O2.

  • Workup (Self-Validating):

    • Add saturated aqueous NH4Cl. Validation: The aqueous layer should turn bright blue (complexing copper). If it is colorless, copper removal is incomplete.

    • Extract with DCM (3x). Wash organics with water and brine.

    • Dry over MgSO4 and concentrate.[5]

  • Purification: Flash column chromatography (Silica gel, Hexane -> 2% EtOAc/Hexane). The propoxy group aids separation from oligomers.

Protocol B: Aerobic "Green" Variant

Best for: Sustainability, avoiding chlorinated solvents, larger batches where safety is paramount.

Reagents:

  • Substrate: this compound

  • Catalyst: Cu(OAc)2 (5 mol%)

  • Base: Piperidine or DBU (2.0 equiv)

  • Solvent: Ethanol/Water (9:1 mixture) or Isopropanol

Methodology:

  • Dissolve the alkyne in Ethanol.

  • Add the base and Cu(OAc)2.

  • Heat the mixture to 40°C open to the atmosphere (or use an air sparger).

  • Observation: The reaction is slower than Hay conditions. The propoxy substituent ensures the product precipitates out of the ethanol/water mixture as the reaction proceeds, driving the equilibrium forward.

  • Isolation: Filter the precipitate directly. Wash with cold ethanol and dilute acid to remove copper salts.

Data Analysis & Characterization

The conversion of the terminal alkyne to the internal diyne is distinct in spectroscopic analysis.

FeatureSubstrate (Terminal Alkyne)Product (1,3-Diyne)
1H NMR (Alkyne H) Singlet at ~3.0-3.1 ppmAbsent (Diagnostic)
13C NMR (Alkyne C) Two peaks (~83 ppm, ~77 ppm)Shifted, quaternary carbons only (~81 ppm, ~73 ppm)
IR Spectroscopy sharp C≡C-H stretch (~3300 cm⁻¹)Absent ; weak Raman active band at ~2100-2200 cm⁻¹
Appearance Colorless/Pale Yellow OilWhite/Off-white Solid (Crystalline)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Reaction Stalls Oxygen depletion or Catalyst poisoningRefill O2 balloon; Add 2 mol% fresh CuCl/TMEDA.
Insoluble Precipitate Product crashing out (Protocol A)Add more DCM to redissolve; ensure homogeneity for complete conversion.
Green/Blue Product Trapped Copper saltsWash organic layer with 10% EDTA solution or aqueous NH3 to chelate residual copper.
Oligomers (Tailing on TLC) Over-concentrationDilute reaction. High concentration favors polymerization over dimerization.

References

  • Glaser, C. (1869).[1] "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft. Link

  • Hay, A. S. (1962).[1] "Oxidative Coupling of Acetylenes." The Journal of Organic Chemistry. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction."[6] Angewandte Chemie International Edition. Link

  • Vilhelmsen, M. H., et al. (2013). "Mechanistic investigation of the Glaser-Hay reaction." Chemistry – A European Journal.[3] Link

  • Fisher Scientific. (n.d.). "Safety Data Sheet: Copper(I) Phenylacetylide." Link(Note: General reference for copper acetylide hazards).

Sources

Application Note: 1-Ethynyl-3-propoxybenzene as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethynyl-3-propoxybenzene (EPB) is a functionalized terminal alkyne serving as a critical ligand precursor in the synthesis of transition metal acetylides, particularly for Platinum(II) and Gold(I) complexes. Unlike its para-substituted analogs, the meta-propoxy substitution pattern offers a unique balance of electronic decoupling and solubility enhancement without imposing excessive steric bulk at the coordination site.

This guide details the utility of EPB in developing phosphorescent materials (OLEDs) and bioactive organometallics . It provides validated protocols for ligand handling,


-acetylide formation, and structural characterization, addressing the specific solubility and reactivity challenges associated with long-chain alkoxy-substituted phenylacetylenes.

Ligand Profile & Physicochemical Properties[1][2][3][4]

EPB functions primarily as an anionic


-donor ligand (

) following deprotonation. Its lipophilic propoxy tail facilitates the solubility of rigid-rod metal complexes in non-polar organic solvents (DCM, Toluene), a critical requirement for spin-coating processes in materials science.
Table 1: Physicochemical Data
PropertySpecificationRelevance to Protocol
IUPAC Name This compoundTarget Ligand
CAS Number 622-85-5 (Propoxybenzene parent ref) / Analogous to 75659-51-7Identification
Formula

Stoichiometry calculations
MW 160.21 g/mol Gravimetric analysis
Physical State Colorless to pale yellow liquidHandling (Micropipette vs. Spatula)
Boiling Point ~245°C (Predicted)High thermal stability for reflux
Solubility High: DCM, THF, Toluene, HexanesLow: Water, MeOHExtraction/Purification strategy
Acidity (

)
~25 (Terminal Alkyne)Requires base (Et

N or alkoxide) for activation

Core Applications & Mechanisms[8]

Luminescent Platinum(II) Materials

In


 square-planar platinum(II) complexes, EPB acts as a strong 

-donor. The meta-position of the propoxy group is strategic:
  • Electronic Effect: It exerts a mild inductive withdrawing effect (

    
    ) but a resonance donating effect (
    
    
    
    ). Being in the meta position, the resonance contribution to the metal center is decoupled compared to para-substitution, preserving the high triplet energy (
    
    
    ) required for blue/green phosphorescence.
  • Solubility: The propyl chain disrupts

    
    -
    
    
    
    stacking interactions between the rigid aromatic cores, preventing aggregation-caused quenching (ACQ).
Bioactive Gold(I) Complexes

Gold(I) alkynyls (L-Au-PR


) are emerging chemotherapeutics targeting Thioredoxin Reductase (TrxR).[1] EPB is used to modulate the lipophilicity (

) of the complex, optimizing cellular uptake without altering the pharmacophore (the Au-P bond).

Experimental Protocols

Protocol A: Synthesis of Trans-bis(this compound)bis(triphenylphosphine)platinum(II)

Objective: Synthesize a highly soluble, phosphorescent molecular wire precursor. Reaction Type: Cu(I)-catalyzed dehydrohalogenation (Hagihara/Sonogashira conditions).

Reagents:
  • Precursor: cis-Dichlorobis(triphenylphosphine)platinum(II) [

    
    ] (1.0 eq)
    
  • Ligand: this compound (2.2 eq)

  • Catalyst: Copper(I) Iodide (CuI) (5 mol%)

  • Solvent/Base: Diethylamine (

    
    ) / Dichloromethane (DCM) (1:1 v/v)
    
Step-by-Step Methodology:
  • Degassing: In a Schlenk tube, dissolve

    
     (200 mg) in dry DCM (10 mL) and 
    
    
    
    (10 mL). Sparge with Argon for 15 minutes. Rationale: Oxygen causes oxidative homocoupling of the alkyne (Glaser coupling), forming diynes instead of the metal complex.
  • Ligand Addition: Add this compound (excess) via syringe.

  • Catalysis: Add CuI (2-3 mg) rapidly against a counter-flow of Argon. Seal the vessel.

  • Reaction: Stir at room temperature for 12–18 hours. The solution typically shifts from pale yellow to bright yellow/orange.

    • Monitoring: Check via TLC (SiO

      
      , 1:1 Hexane/DCM). The starting Pt-Cl complex (
      
      
      
      ) should disappear; the product is usually more non-polar (
      
      
      ).
  • Workup:

    • Evaporate solvents to dryness under reduced pressure.

    • Redissolve residue in minimal DCM (~2 mL).

    • Filter through a Celite pad to remove CuI and ammonium salts.

  • Precipitation: Dropwise add the filtrate into cold Methanol (50 mL) with vigorous stirring. The product will precipitate as a yellow powder.

  • Validation:

    • 
      H NMR:  Look for the disappearance of the terminal alkyne triplet (
      
      
      
      ppm) and the retention of the propoxy triplet (
      
      
      ppm).
    • 
      P NMR:  A singlet with Platinum satellites (
      
      
      
      Hz) indicates trans-configuration.
Protocol B: Synthesis of (this compound)(triphenylphosphine)gold(I)

Objective: Create a bioactive organometallic candidate.

Step-by-Step Methodology:
  • Precursor Prep: Suspend Chloro(triphenylphosphine)gold(I) (100 mg) in Methanol (10 mL).

  • Base Activation: Add Sodium Methoxide (NaOMe, 1.5 eq) to the suspension.

  • Ligand Addition: Add this compound (1.1 eq) dropwise.

  • Reaction: Stir for 2 hours at RT. The suspension will clear as the product forms, then potentially reprecipitate.

  • Purification: Evaporate MeOH, redissolve in DCM, wash with water (to remove NaCl), dry over MgSO

    
    , and recrystallize from DCM/Pentane.
    

Visualization of Workflows

Diagram 1: Ligand Activation & Coordination Logic

This diagram illustrates the divergent pathways for EPB based on the metal center and auxiliary ligands.

LigandPathways EPB This compound (Ligand Precursor) Intermediate Anionic Acetylide Species [Ar-C≡C:⁻] EPB->Intermediate Deprotonation (pKa ~25) Base Activation (Et3N or NaOMe) Base->Intermediate Pt_Path Pathway A: Platinum(II) (Materials Science) Intermediate->Pt_Path Au_Path Pathway B: Gold(I) (Medicinal Chem) Intermediate->Au_Path Pt_Complex Trans-Pt(L)2(PPh3)2 (Triplet Emitter) Pt_Path->Pt_Complex + cis-[PtCl2(PPh3)2] + CuI Cat. Au_Complex L-Au-PPh3 (TrxR Inhibitor) Au_Path->Au_Complex + [AuCl(PPh3)] - NaCl

Caption: Divergent synthesis pathways for EPB ligand usage in Platinum and Gold coordination chemistry.

Diagram 2: Photophysical Mechanism (Pt-Complex)

Understanding why EPB is used requires visualizing the heavy-atom effect.

Photophysics cluster_ligand Role of Propoxy-EPB GS Ground State (S0) S1 Singlet Excited (S1) (Ligand Centered) GS->S1 UV Absorption T1 Triplet State (T1) (MLCT/LLCT) S1->T1 Intersystem Crossing (ISC) Enhanced by Pt Heavy Atom T1->GS Radiative Decay Phos Phosphorescence (Emission) T1->Phos Light Output Solubility Prevents Aggregation (Reduces Quenching) Solubility->Phos Increases Efficiency Energy Meta-Subst. Maintains High T1

Caption: The role of the EPB ligand in facilitating efficient phosphorescence via Platinum-induced Intersystem Crossing.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Pt Complex) Glaser Coupling (Diyne formation)Ensure rigorous degassing of solvents. Add ligand before CuI catalyst.
Insoluble Product Polymerization or impure ligandVerify ligand purity via GC-MS. Use longer alkoxy chains (butoxy/hexyloxy) if solubility remains poor.
Black Precipitate Colloidal Metal (Pt/Au reduction)Reduce reaction temperature. Limit exposure to ambient light during reaction.
Oily Product Residual solvent in propoxy chainsTriturate with cold pentane or methanol to induce crystallization.

References

  • Photophysical Properties of Platinum(II)

    • Detailed analysis of platinum acetylide chromophores and the impact of ligand substitution on triplet emission.
    • Source:

  • Gold(I)

    • Investigation of alkynyl gold(I)
    • Source:[2]

  • General Synthesis of Alkynyl Platinum Complexes

    • Standard protocols for CuI-catalyzed dehydrohalogen
    • Source:

  • Physical Properties of Alkoxy-Benzenes

    • Reference data for boiling points and solubility of propoxybenzene deriv
    • Source:

Sources

Procedure for etherification of 3-ethynylphenol to 1-Ethynyl-3-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-Ethynyl-3-propoxybenzene via Williamson Etherification

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (CAS: N/A for specific ether, derived from 3-ethynylphenol CAS: 10401-11-3). This molecule serves as a critical intermediate in the synthesis of liquid crystals and functionalized phenylacetylene linkers for drug discovery.

The method employs a Williamson Ether Synthesis , utilizing potassium carbonate (


) as a mild base to selectively alkylate the phenolic hydroxyl group while preserving the terminal alkyne. This protocol addresses common challenges such as C-alkylation side products and alkyne polymerization, offering a high-yield (>85%) and reproducible pathway suitable for gram-to-kilogram scale-up.

Strategic Reaction Design

Mechanistic Rationale

The transformation relies on an


 nucleophilic substitution.[1][2] The acidity of the phenolic proton (

~9.[3]8) allows for deprotonation by a weak base like

(

of conjugate acid

~10.3) in a polar aprotic solvent.[4]
  • Selectivity: The terminal alkyne proton (

    
     ~25) is significantly less acidic than the phenol. Using a mild base prevents the formation of acetylide anions, thereby avoiding polymerization or unwanted nucleophilic attacks by the alkyne carbon.
    
  • Solvent Choice: N,N-Dimethylformamide (DMF) is selected over acetone or acetonitrile. DMF’s high dielectric constant dissociates the potassium phenoxide ion pair, maximizing nucleophilicity and reaction rate.

Reaction Scheme Visualization

ReactionMechanism Substrate 3-Ethynylphenol (Substrate) Intermediate Potassium Phenoxide Substrate->Intermediate Deprotonation (-KHCO3) Base K2CO3 (Base) Base->Intermediate Product 1-Ethynyl-3- propoxybenzene Intermediate->Product SN2 Attack Reagent 1-Bromopropane (Electrophile) Reagent->Product Leaving Group (-KBr)

Figure 1: Mechanistic pathway highlighting the selective deprotonation and subsequent


 alkylation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[5][6]Density (g/mL)Role
3-Ethynylphenol 118.131.01.04Substrate
1-Bromopropane 122.991.21.35Alkylating Agent
Potassium Carbonate 138.212.0N/ABase (Anhydrous)
DMF 73.09N/A0.944Solvent (Anhydrous)
Ethyl Acetate 88.11N/A0.902Extraction Solvent

Critical Quality Attribute (CQA): The Potassium Carbonate must be anhydrous and finely ground/powdered. Moisture in the base can hydrolyze the alkyl halide, reducing yield.

Step-by-Step Procedure

Step 1: Solubilization and Activation

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 3-Ethynylphenol (5.9 g, 50 mmol) and Anhydrous DMF (50 mL).

  • Add Potassium Carbonate (13.8 g, 100 mmol) in a single portion.

  • Stir the suspension vigorously at Room Temperature (RT) for 15 minutes.

    • Observation: The solution may turn slightly yellow/orange as the phenoxide forms.

Step 2: Alkylation 5. Add 1-Bromopropane (5.5 mL, 60 mmol) dropwise via syringe over 5 minutes. 6. Heat the reaction mixture to 60°C using an oil bath.

  • Process Control: Do not exceed 80°C. Higher temperatures increase the risk of alkyne polymerization or elimination of the alkyl bromide to propene.
  • Maintain stirring at 60°C for 4–6 hours.

Step 3: In-Process Monitoring (IPC) 8. Sample 10 µL of the reaction mixture, dilute in 0.5 mL EtOAc, and analyze via TLC (Eluent: 10% EtOAc in Hexanes).

  • Target: Disappearance of starting material (
    
    
    ~0.2) and appearance of product (
    
    
    ~0.6).
  • Validation: Stain with KMnO4. The alkyne moiety will stain yellow/brown, confirming the product retains the ethynyl group.

Step 4: Workup & Isolation 9. Cool the mixture to RT. 10. Pour the reaction mixture into Ice-Water (200 mL) to dissolve potassium salts and quench unreacted base. 11. Extract with Ethyl Acetate (3 x 50 mL). 12. Combine organic layers and wash sequentially with:

  • Water (2 x 50 mL) – Critical to remove DMF.
  • Brine (1 x 50 mL).
  • Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure (Rotovap, 40°C, 20 mbar).

Step 5: Purification 14. The crude oil is typically >95% pure. If higher purity is required for pharmaceutical applications, perform Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).
  • Mobile Phase: Gradient 0%
    
    
    5% EtOAc in Hexanes.

Process Workflow & Logic

Workflow Start Start: Charge Phenol + DMF Activation Add K2CO3 (Stir 15 min @ RT) Start->Activation Addition Add 1-Bromopropane (Dropwise) Activation->Addition Reaction Heat to 60°C (4-6 Hours) Addition->Reaction Check IPC: TLC/HPLC (SM < 1%)? Reaction->Check Check->Reaction No (Extend Time) Quench Quench into Ice Water Check->Quench Yes Extract Extract (EtOAc) & Wash (H2O/Brine) Quench->Extract Dry Concentrate & Vacuum Dry Extract->Dry

Figure 2: Operational workflow ensuring process control at critical decision points.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral characteristics:

  • 1H NMR (400 MHz, CDCl3):

    • 
       1.04 (t, 3H):  Methyl group of propyl chain.
      
    • 
       1.82 (m, 2H):  Methylene bridge (-CH2-).
      
    • 
       3.05 (s, 1H): Diagnostic Peak. The acetylenic proton. If this is missing, the alkyne has reacted/polymerized.
      
    • 
       3.92 (t, 2H):  O-CH2 protons. Confirms ether formation.[1][2][4][5][7]
      
    • 
       6.8 - 7.3 (m, 4H):  Aromatic protons.
      
  • IR Spectroscopy:

    • ~3290 cm⁻¹: Sharp C-H stretch (Alkyne).

    • ~2110 cm⁻¹: Weak C≡C stretch.

    • ~1240 cm⁻¹: C-O-C asymmetric stretch (Ether).

Safety & Hazards

  • 3-Ethynylphenol: Irritant. Light and heat sensitive.[8] Store under inert gas (Nitrogen/Argon) at 2-8°C when not in use to prevent spontaneous polymerization [1].

  • 1-Bromopropane: Volatile organic compound. Classified as a reproductive toxin. All handling must occur in a certified chemical fume hood.

  • Exotherm: The deprotonation step is mildly exothermic. On scales >100g, active cooling during base addition is recommended.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Refer to Chapter 10 for Williamson Ether Synthesis kinetics).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.). 1-Bromo-3-propoxybenzene Compound Summary. Retrieved from [Link] (Analogous structure data for validation).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Ethynyl-3-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

1-Ethynyl-3-propoxybenzene (CAS: 1565341-07-2) is a critical building block in medicinal chemistry, particularly in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5).[1] Its structural motif—a meta-substituted phenylacetylene—mimics the core scaffold of potent antagonists like MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP , where the propoxy group provides essential lipophilicity and metabolic stability adjustments.

This guide details the Sonogashira cross-coupling of this compound with aryl halides. Unlike generic protocols, this document addresses the specific electronic nuances of electron-rich alkoxy-substituted alkynes, providing a self-validating workflow to minimize homocoupling (Glaser coupling) and maximize cross-coupling efficiency.

Mechanistic Insight & Substrate Analysis

Substrate Characteristics[2]
  • Molecule: this compound[2][3][4][5]

  • Electronic Profile: The propoxy group at the meta position exerts a weak inductive electron-withdrawing effect (

    
    ) but a mesomeric electron-donating effect (
    
    
    
    ). However, at the meta position, the resonance effect is not directly conjugated to the alkyne, leaving the alkyne relatively electron-neutral compared to para-alkoxy isomers.
  • Reactivity Implication: The terminal proton (

    
    ) is sufficiently acidic for deprotonation by secondary/tertiary amines in the presence of Cu(I). The primary risk is oxidative homocoupling (Glaser) due to the stability of the resulting copper acetylide.
    
The Catalytic Cycle (Dual Cycle System)

The reaction proceeds via two synergistic cycles: the Palladium cycle (cross-coupling) and the Copper cycle (transmetallation).

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Aryl Halide (Ar-X) TransMet Transmetallation Rate Limiting Step OxAdd->TransMet + Cu-Acetylide Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination Product Release Iso->RedElim RedElim->Pd0 - Product CuCycle Cu(I) Cycle (Alkyne Activation) CuCycle->TransMet Transfers Alkyne

Figure 1: The synergistic Pd/Cu catalytic cycle. Note that Transmetallation is often the rate-determining step for electron-rich alkynes.

Experimental Protocols

Method A: Standard Conditions (Aryl Iodides/Bromides)

Best for: Routine synthesis, high-throughput screening. Scale: 1.0 mmol

ReagentEquiv.[6][7]AmountRole
Aryl Halide 1.01.0 mmolElectrophile
This compound 1.2192 mgNucleophile
Pd(PPh₃)₂Cl₂ 0.0214 mgPre-catalyst
CuI 0.047.6 mgCo-catalyst
Et₃N 3.00.42 mLBase
THF (Anhydrous) -5.0 mLSolvent

Procedure:

  • Degassing: Charge an oven-dried reaction vial with Pd(PPh₃)₂Cl₂, CuI, and the Aryl Halide (if solid). Cap and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous THF and Et₃N via syringe.

  • Activation: Stir for 2 minutes. The solution should turn yellow (Pd) or slightly tan. Note: A distinct green color indicates oxidation of Cu(I) to Cu(II)—stop and degas more rigorously.

  • Addition: Add This compound (liquid) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 4–6 hours. If conversion is <50% after 2 hours (checked by TLC/LCMS), heat to 50°C.

  • Workup: Dilute with Et₂O (20 mL), wash with sat. NH₄Cl (2 x 10 mL) to remove copper salts (blue aqueous layer), then brine. Dry over Na₂SO₄.

Method B: Challenging Substrates (Heterocycles/Chlorides)

Best for: Chloropyridines, electron-rich aryl bromides, or when steric hindrance is high.

ReagentEquiv.[6][7][8]Role
Pd(dppf)Cl₂·DCM 0.05Robust Catalyst
Cs₂CO₃ 2.0Inorganic Base
1,4-Dioxane/Water 4:1Solvent System

Procedure:

  • Combine Aryl Halide, Alkyne, Base, and Catalyst in a vial.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed solvent.

  • Heat to 80–90°C for 12–18 hours.

  • Why this works: The bidentate ligand (dppf) prevents catalyst decomposition at higher temperatures, and the stronger base/polar solvent facilitates oxidative addition across stronger C-Cl bonds.

Workflow & Quality Control

To ensure reproducibility, follow this logic flow. The "Self-Validation" steps are critical decision points.

Workflow Start Start: Reagent Prep Degas Degas Solvents (Argon Sparge) Start->Degas Mix Mix Pd/Cu/Base Check Color Degas->Mix AddAlkyne Add this compound Mix->AddAlkyne Monitor TLC/LCMS @ 1h AddAlkyne->Monitor Decision Conversion > 50%? Monitor->Decision Heat Increase Temp to 60°C Decision->Heat No Workup Quench (NH4Cl) Extraction Decision->Workup Yes Heat->Monitor Purify Column Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow with built-in decision node for reaction monitoring.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Reaction turns bright green/blue Oxidation of Cu(I) to Cu(II) by O₂.Reaction is dead. Discard. Ensure rigorous Argon purging next time.
Formation of "Glaser" dimer Homocoupling of alkyne.Reduce CuI loading to 1-2%; add alkyne slowly (syringe pump).
Pd Black precipitates Catalyst decomposition ("Pd death").Add excess ligand (PPh₃, 10 mol%) or switch to Pd(dppf)Cl₂.
Low conversion of Aryl Chloride Oxidative addition failure.Switch to Method B (Pd(dppf)Cl₂ + Cs₂CO₃) and heat to 90°C.

References

  • Substrate Identification

    • This compound (CAS 1565341-07-2).[2][3][5] Sigma-Aldrich / BLD Pharm Catalog.

    • (Verified via vendor catalogs).

  • Sonogashira Protocol Grounding

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

    • Application in mGluR5 Antagonists: Alagille, D., et al. (2005).[9] Synthesis and receptor assay of aromatic-ethynyl-aromatic derivatives with potent mGluR5 antagonist activity. Bioorganic & Medicinal Chemistry, 13(1), 197-209.[9] Link

  • Safety & Handling

    • General Alkyne Safety: Evaluation of the explosion hazard of phenylacetylene derivatives. Process Safety Progress. Link

  • Reaction Optimization: Liang, Y., et al. (2011). Palladium-Catalyzed Cross-Coupling of Aryl Halides with Terminal Alkynes in the Absence of Copper. Journal of Organic Chemistry. (Alternative copper-free protocols if Glaser coupling is persistent).

Sources

Synthesis of heterocycles using 1-Ethynyl-3-propoxybenzene precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 1-Ethynyl-3-propoxybenzene (1-E-3-PB) as a versatile C2-synthon for the divergent synthesis of nitrogen and oxygen-containing heterocycles.[1] The meta-propoxy substituent provides a strategic balance of electronic activation and lipophilicity (logP modulation), making this precursor highly relevant for fragment-based drug discovery (FBDD). This document outlines robust, self-validating protocols for converting 1-E-3-PB into 1,2,3-triazoles , 2-substituted indoles , and isoxazoles , emphasizing regiocontrol and purification strategies suitable for library production.

Precursor Profile & Mechanistic Insight

Compound: this compound Role: Dipolarophile / Nucleophilic Alkyne Electronic Profile: The propoxy group at the meta position exerts a negative inductive effect (-I) but a positive mesomeric effect (+M).[1] However, unlike para-substitution, the resonance donation into the alkyne is minimal in the ground state. Consequently, the terminal alkyne proton remains sufficiently acidic (


) for metallation, while the 

-system is electron-rich enough for inverse-electron-demand cycloadditions.[1]

Synthetic Utility:

  • Steric Freedom: The meta-substitution pattern prevents steric clash at the reaction center, ensuring higher yields compared to ortho-analogs.

  • Solubility: The propyl chain enhances solubility in non-polar organic solvents (DCM, Toluene), facilitating transition-metal catalyzed reactions where solubility often limits conversion.

Divergent Synthesis Workflow

The following flowchart illustrates the strategic divergence from this compound into three distinct heterocyclic scaffolds.

G Precursor This compound Azide R-N3 (CuAAC) Precursor->Azide Aniline o-Iodoaniline (Pd/Cu Cat.) Precursor->Aniline NitrileOx R-CNO (1,3-Dipolar) Precursor->NitrileOx Triazole 1,4-Disubstituted 1,2,3-Triazole Azide->Triazole Click Chemistry (Regioselective) Indole 2-(3-Propoxyphenyl) Indole Aniline->Indole Sonogashira/ Cyclization Isoxazole 3,5-Disubstituted Isoxazole NitrileOx->Isoxazole [3+2] Cycloaddition

Figure 1: Divergent synthetic pathways utilizing this compound as a core building block.[1]

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)

Rationale: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for coupling this precursor.[1] The use of ascorbate ensures the in-situ generation of Cu(I), preventing oxidative homocoupling (Glaser coupling) of the alkyne.

Reagents:

  • This compound (1.0 equiv)[1]

  • Organic Azide (e.g., Benzyl azide) (1.05 equiv)

  • CuSO₄[1][2]·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H₂O (1:1 v/v)[1]

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve this compound (160 mg, 1.0 mmol) and the organic azide (1.05 mmol) in 4 mL of t-BuOH.

  • Catalyst Activation: Prepare a fresh solution of sodium ascorbate (20 mg, 0.1 mmol) in 2 mL of water. Add CuSO₄[1][2]·5H₂O (12.5 mg, 0.05 mmol) to the ascorbate solution (solution turns bright yellow/orange).

  • Initiation: Add the aqueous Cu(I) solution to the organic alkyne mixture. Cap the vial and stir vigorously at room temperature (25°C).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The alkyne spot (

    
    ) should disappear within 2-4 hours.[1]
    
  • Work-up: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). The triazole product often precipitates; if so, filter and wash with cold water.

  • Purification: If extraction is performed, dry organic layer over Na₂SO₄, concentrate, and recrystallize from hot ethanol or purify via flash chromatography (0-20% EtOAc in Hexanes).

Self-Validation Check:

  • Success Indicator: Formation of a solid precipitate is common.

  • QC: ¹H NMR should show a diagnostic singlet for the triazole ring proton at

    
     7.5–8.5 ppm.
    
Protocol B: Synthesis of 2-(3-Propoxyphenyl)indole via Sonogashira-Cyclization

Rationale: While the Larock synthesis is popular for internal alkynes, terminal alkynes like 1-E-3-PB are best converted to indoles via a Sonogashira coupling with o-iodoaniline followed by a metal-catalyzed cyclization.[1] This "one-pot" variant ensures the aryl group ends up at the C2 position of the indole.

Reagents:

  • This compound (1.2 equiv)[1]

  • o-Iodoaniline (1.0 equiv)[1]

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (2 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Deoxygenation (Critical): Sparge DMF (5 mL) and Et₃N (2 mL) with argon for 15 minutes to remove dissolved oxygen.

  • Coupling: To a dried Schlenk tube under argon, add o-iodoaniline (219 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg), and CuI (4 mg). Add the deoxygenated DMF/Et₃N mixture.

  • Addition: Add this compound (192 mg, 1.2 mmol) via syringe.

  • Heating: Heat the reaction mixture to 60°C for 4 hours. (Monitor for disappearance of o-iodoaniline).

  • Cyclization: Raise temperature to 100°C and stir for an additional 12 hours to promote the intramolecular attack of the amine on the activated alkyne.

  • Work-up: Cool to RT. Dilute with diethyl ether (30 mL) and wash with water (3 x 20 mL) to remove DMF. Wash with brine.

  • Purification: Flash chromatography on silica gel (Hexane/EtOAc 9:1).

Data Summary Table:

ParameterValueNote
Catalyst Load 3 mol% Pd / 2 mol% CuBalanced for cost vs. rate
Temperature 60°C

100°C
Stepwise heating prevents oligomerization
Yield Target 75-85%Loss usually due to incomplete cyclization
Regioselectivity >95:5 (C2 vs C3)Steric bulk directs Aryl to C2

Critical Process Parameters (CPPs) & Troubleshooting

1. Oxygen Sensitivity (Pd-Catalysis):

  • Issue: Black precipitate formation early in Protocol B.

  • Cause: Oxidation of Pd(0) to Pd(II) oxides or Cu(I) to Cu(II) leading to Glaser homocoupling (formation of 1,4-bis(3-propoxyphenyl)buta-1,3-diyne).[1]

  • Solution: Rigorous argon sparging is non-negotiable. Add CuI last.

2. Regioselectivity in Cycloadditions:

  • Issue: Formation of 1,5-disubstituted triazoles (minor isomer).[3]

  • Cause: Thermal cycloaddition without active Cu(I) catalysis.

  • Solution: Ensure sodium ascorbate is fresh. The Cu-catalyzed pathway lowers the activation energy for the 1,4-isomer specifically. Do not apply heat (>40°C) unless necessary.

3. Impurity Profiling:

  • The major impurity in all reactions is the Glaser homocoupling product .

  • Detection: TLC spot usually runs higher (more non-polar) than the starting alkyne.

  • Removal: Easily separated via silica plug filtration using 100% Hexanes before eluting the product.

References

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Cacchi, S., et al. (2003). "Palladium-catalyzed synthesis of indoles." Chemical Reviews. Link

  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (General reference for Larock and Sonogashira protocols).

Sources

Troubleshooting & Optimization

Purification methods for 1-Ethynyl-3-propoxybenzene via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Separation Challenge

Welcome to the technical support center. You are likely working with 1-Ethynyl-3-propoxybenzene , a molecule that presents a specific set of chromatographic challenges. It combines a lipophilic ether tail with a reactive terminal alkyne.

In my experience supporting drug discovery workflows, the purification of this compound often fails not because of the column itself, but because of homocoupling byproducts (Glaser coupling) and metal residuals from Sonogashira reactions. The terminal alkyne proton is weakly acidic (


), making it sensitive to active sites on silica, while the ether linkage adds rotational freedom that can broaden peaks.

This guide is structured to troubleshoot these specific interactions.

Phase 1: Pre-Purification Assessment & Solvent Engineering

Before packing your column, you must define the separation landscape. The most common failure mode is using a generic solvent system without accounting for the "diyne" impurity.

The "Glaser" Impurity Problem

If you synthesized this via Sonogashira coupling, your primary impurity is the homocoupled dimer: 1,4-bis(3-propoxyphenyl)buta-1,3-diyne .

  • The Product (Alkyne): Moderate polarity (dipole from ether + alkyne).

  • The Impurity (Diyne): Often less polar due to symmetry and extended conjugation, causing it to elute before or with your product.

Solvent System Optimization

Do not default to Hexane/Ethyl Acetate (Hex/EtOAc) immediately. Use this decision matrix:

SolventSelection Start TLC Scouting (Silica Plate) Standard Test 10% EtOAc in Hexane Start->Standard CheckRf Check Rf & Separation Standard->CheckRf Good Rf 0.3-0.4 Good Separation CheckRf->Good Clear spots Overlap Product & Impurity Overlap CheckRf->Overlap Co-elution Streak Streaking/Tailing CheckRf->Streak Smearing Action1 Proceed to Column (Gradient 0-10%) Good->Action1 Action2 Switch Selectivity: Try Toluene or DCM Overlap->Action2 Action3 Acidic Silica Issue: Add 1% Et3N Streak->Action3

Figure 1: Solvent Selection Decision Tree. Use this logic to determine the mobile phase before consuming large amounts of silica.

Quantitative Solvent Data

Based on the ether/alkyne functionality, here are the recommended starting points:

Solvent SystemTarget Rf (Product)Application Note
Hexane / EtOAc (95:5) 0.25 - 0.35Standard. Good for bulk impurity removal.
Hexane / DCM (80:20) 0.30 - 0.40Selectivity Switch. Use if the diyne impurity co-elutes in EtOAc. DCM interacts differently with the alkyne

-system.
Toluene (100%) 0.40 - 0.50Aromatic Stacking. Excellent for separating the product from non-aromatic impurities.

Phase 2: Column Execution & Protocols

Protocol A: Sample Loading (The "Dry Load" Technique)

Since this compound is likely an oil or low-melting solid, wet loading is discouraged as it often leads to broad bands and poor resolution of the diyne impurity.

  • Dissolution: Dissolve crude mixture in minimal DCM.

  • Adsorption: Add Silica Gel (ratio 1:3 crude to silica by weight).

  • Evaporation: Rotary evaporate until a free-flowing powder is obtained.

  • Loading: Pour the powder onto the pre-packed column bed. Add a layer of sand (1 cm) on top to protect the bed.

Protocol B: The Gradient Elution

A shallow gradient is required to separate the homocoupled byproduct.

  • Column Volume (CV): Calculate based on your column size (e.g., a 25g column has ~40mL CV).

  • Step 1: 3 CV of 100% Hexane (Elutes very non-polar hydrocarbons).

  • Step 2: Linear gradient 0%

    
     5% EtOAc over 10 CV (Elutes the Diyne).
    
  • Step 3: Hold at 5% EtOAc for 5 CV (Elutes the Product).

  • Step 4: Flush with 20% EtOAc (Elutes polar phosphine oxides/catalysts).

Phase 3: Troubleshooting & FAQs

Issue 1: "My product is streaking or tailing on the column."

Diagnosis: The terminal alkyne is interacting with acidic silanol groups on the silica, or you have residual metal coordination. Solution:

  • Base Wash: Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) .

  • Metal Scavenging: If the crude is dark/black (Pd residues), treat with a metal scavenger (e.g., SiliaMetS® Thiol) or wash the crude ether solution with aqueous EDTA before the column.

Issue 2: "I cannot separate the product from the spot just above it."

Diagnosis: This is the Glaser homocoupling product (diyne). It has a similar polarity but slightly different shape. Solution:

  • Change the "Selectivity Group": Switch from Hexane/EtOAc to Hexane/Toluene or Hexane/DCM . The

    
    -
    
    
    
    interactions in toluene often differentiate the monomer (product) from the dimer (impurity) better than simple polarity-based separation.
Issue 3: "The product turns yellow/brown on the column."

Diagnosis: Polymerization or oxidation. Terminal alkynes can be unstable on dry silica for long periods. Solution:

  • Speed: Increase flow rate. Do not leave the compound on the column overnight.

  • Protection: Wrap the column in foil (light protection) if the degradation is photo-catalyzed (common with conjugated systems).

Workflow Visualization

The following diagram outlines the complete purification lifecycle for this specific molecule, integrating the troubleshooting steps.

PurificationWorkflow cluster_0 Pre-Column Workup cluster_1 Chromatography cluster_2 Analysis Crude Crude Mixture (Dark Oil) Wash EDTA/Brine Wash (Remove Metals) Crude->Wash Dry Dry Load onto Silica Wash->Dry Gradient Gradient Elution (Hex -> 5% EtOAc) Dry->Gradient Fractions Fraction Collection (Small volumes) Gradient->Fractions TLC TLC Check (Stain: KMnO4/Vanillin) Fractions->TLC TLC->Gradient Mixed Fractions (Re-column) Pool Pool Pure Fractions TLC->Pool Single Spot Only

Figure 2: End-to-End Purification Workflow. Note the emphasis on metal removal prior to loading.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for flash chromatography techniques and solvent selection).
  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution."[1] J. Org.[1][2] Chem.1978 , 43, 2923–2925.[1] Link

  • Biotage. "The Flash Purification of Alkynes and Alkenes." Biotage Application Notes. (Industry standard for solvent selectivity groups). Link

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev.2007 , 107, 874–922. (Detailed discussion on byproducts like Glaser coupling). Link

Sources

Removing copper catalyst residues from 1-Ethynyl-3-propoxybenzene products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry Division Case ID: TC-CU-75659 Subject: Copper Catalyst Removal from 1-Ethynyl-3-propoxybenzene Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are dealing with This compound , a lipophilic aryl alkyne.[1] The presence of residual copper (from Sonogashira or similar couplings) presents two distinct threats:

  • Regulatory Failure: ICH Q3D guidelines strictly limit copper in APIs (Oral PDE: 3000 µ g/day ; Parenteral: 300 µ g/day ).[1]

  • Chemical Instability: The terminal alkyne moiety is highly susceptible to Glaser homocoupling (dimerization) in the presence of Copper and Oxygen.

The Golden Rule: You must remove copper before exposing the material to thermal stress (distillation) or prolonged storage.

Phase 1: The "Quick Fix" (Aqueous Extraction)

Use this method for bulk removal (>95% of catalyst).

The lipophilicity of the propoxy chain is your advantage here. Unlike more polar substrates, your molecule will partition strongly into non-polar solvents, while copper complexes can be forced into the aqueous phase.

The Protocol: Ammonia/Ammonium Chloride Wash

Do not rely on simple brine or water washes; they are ineffective against organocopper species. You must use a ligand-exchange strategy.[1]

  • Dilution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Toluene .

    • Note: Avoid Dichloromethane (DCM) if possible; Cu species are often slightly soluble in chlorinated solvents, reducing extraction efficiency.

  • The Magic Wash: Wash the organic layer (3x) with a 10%

    
     / 
    
    
    
    (9:1)
    buffer solution.
    • Mechanism:[1][2] The ammonia (

      
      ) displaces the organic ligands on the copper, forming the water-soluble tetraamminecopper(II) complex, 
      
      
      
      .
  • Visual Check: The aqueous layer should turn bright blue .[1] Repeat washes until the aqueous layer remains colorless.

  • Final Polish: Wash once with brine to remove residual ammonia, dry over

    
    , and filter.
    
Visualizing the Workflow

ExtractionWorkflow Crude Crude Mixture (Organic + Cu-Ligand) Solvent Dilute in EtOAc/Toluene (Avoid DCM) Crude->Solvent Wash Add NH4Cl / NH4OH Buffer (Ligand Exchange) Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Blue: [Cu(NH3)4]2+) PhaseSep->AqLayer OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Check Is Aqueous Layer Blue? OrgLayer->Check Check->Wash Yes (Repeat) Finish Brine Wash -> Dry -> Concentrate Check->Finish No (Colorless)

Figure 1: Ligand-exchange extraction workflow for removing copper species.

Phase 2: Solid-Phase Scavenging (The "Polishing" Step)[1]

Use this method if ICP-MS analysis shows residual Cu > 20 ppm after extraction.[1]

For a molecule like this compound, solid-supported scavengers are superior to crystallization because they avoid yield losses associated with mother liquors.[1]

Scavenger Selection Guide
Scavenger TypeFunctional GroupBest ForMechanism
SiliaMetS® Thiol

Universal Choice. Best for Cu(I) and Cu(II) in broad solvents.[1]Covalent binding (high affinity).[1]
SiliaMetS® Thiourea

Specific for Cu(I).[1]Chelation.[1][3][4]
SiliaMetS® Imidazole Imidazole ringCu(II) specifically.[1][2]Coordination.

Recommendation: Use SiliaMetS® Thiol .[1] It is the industry standard for palladium and copper removal and works exceptionally well with lipophilic ethers.

Protocol:
  • Dissolve crude oil in 10 volumes of solvent (THF or EtOAc).[1]

  • Add 4 equivalents (w/w relative to expected metal mass) of SiliaMetS® Thiol.[1]

  • Stir at 50°C for 4 hours . Note: Do not exceed 60°C to avoid alkyne polymerization.

  • Filter through a 0.45 µm pad (Celite or membrane).[1]

  • Concentrate.[1][4][5][6][7][8]

Decision Logic for Scavengers

ScavengerLogic Start Residual Copper Analysis State Oxidation State? Start->State Cu1 Cu(I) (Reduced) State->Cu1 Cu2 Cu(II) (Oxidized/Blue) State->Cu2 Unknown Mixture / Unknown State->Unknown Thiourea Select: Thiourea (High Specificity) Cu1->Thiourea Imidazole Select: Imidazole (Coordination) Cu2->Imidazole Thiol Select: Thiol (Si-SH) (Broad Spectrum) Unknown->Thiol

Figure 2: Selection logic for silica-based metal scavengers.[1]

Phase 3: Troubleshooting & FAQs

Q1: I tried the ammonia wash, but my product oil still looks greenish. Why? A: The "propoxy" tail makes your molecule very lipophilic. If you used a non-polar solvent like Hexane or Heptane for the wash, the copper-ligand complex might be too lipophilic to migrate into the aqueous phase effectively.

  • Fix: Switch the organic solvent to Ethyl Acetate or add a small amount of THF to the organic layer to increase polarity slightly, facilitating the transfer of the metal complex to the aqueous interface.

Q2: Can I distill the product to remove the copper? A: DANGER. Do not distill this compound while copper is present.[1]

  • Reasoning: Terminal alkynes are thermally sensitive.[1] Copper lowers the activation energy for decomposition and homocoupling. Distilling a Cu-contaminated alkyne can lead to rapid exothermic polymerization or explosion.[1] Remove Cu chemically first.[1]

Q3: I see a new spot on my TLC plate just above the product. What is it? A: This is likely the Glaser dimer (1,4-bis(3-propoxyphenyl)buta-1,3-diyne).[1]

  • Cause: Copper + Oxygen + Base.[1]

  • Prevention:[1] Perform all washes under an inert atmosphere (

    
     or Ar) if possible.[1] Sparge your wash buffers with nitrogen before use.[1]
    

Q4: What are the regulatory limits I need to hit? A: According to ICH Q3D (R2) , Copper is a Class 3 impurity.

  • Oral Limit: 3000 µ g/day .[1][8][9][10]

  • Parenteral Limit: 300 µ g/day .[1][8]

  • Validation: You generally need to demonstrate levels < 20 ppm to be safe for most dosage forms.[1]

References

  • ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022.[1][11] [Link]

  • Organic Process Research & Development . Removal of Copper from Organic Solvents. ACS Publications. [Link]

Sources

Optimizing reaction temperature for 1-Ethynyl-3-propoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Sonogashira Coupling

Executive Summary

You are likely synthesizing 1-Ethynyl-3-propoxybenzene via a Sonogashira cross-coupling reaction. The most robust route involves coupling 1-bromo-3-propoxybenzene (or the iodide analog) with trimethylsilylacetylene (TMSA) , followed by desilylation.

Temperature is the single most critical variable in this synthesis. It dictates the balance between the difficult oxidative addition step (requiring heat) and the suppression of Glaser homocoupling (requiring cold).

This guide provides a self-validating protocol to navigate these competing factors.

Module 1: Critical Temperature Thresholds

The following matrix summarizes the kinetic behavior of your specific substrate (meta-alkoxy aryl halide) at various thermal zones.

Temperature ZoneKinetic OutcomeRisk FactorVerdict
< 20°C (Cold) Stalled. The propoxy group (meta-position) creates a kinetic barrier for oxidative addition, especially if using the aryl bromide.Unreacted starting material.[1][2]Avoid (unless using Aryl Iodide).
25°C - 45°C (Optimal) Active. Sufficient energy to break the C-Br bond without destabilizing the Pd-ligand complex.Minimal.Target Zone.
> 50°C (Critical) Volatile. TMSA (bp 53°C) will boil off in open systems.Loss of stoichiometry; stalled reaction.Requires Sealed Tube.
> 80°C (Danger) Decomposition. Catalyst aggregation (Pd Black) and alkyne dimerization (Glaser)."Tar" formation; low yield.Prohibited.

Module 2: Troubleshooting & FAQs

Issue 1: "My reaction stalls at 50% conversion."

Diagnosis: You likely lost your alkyne partner. Technical Insight: Your coupling partner, Trimethylsilylacetylene (TMSA) , has a boiling point of 53°C .[1] If you are running this reaction at 60°C in a standard round-bottom flask with a reflux condenser, the effective concentration of TMSA in the liquid phase drops significantly, starving the catalytic cycle.

Corrective Action:

  • Sealed System: Perform the reaction in a pressure vial (sealed tube) if heating above 45°C.

  • Step-Wise Addition: If using a standard flask, add TMSA in two portions: 1.0 equiv at T=0, and 0.5 equiv after 2 hours.

  • Temperature Ramp: Start at 25°C. Only ramp to 45°C if TLC shows no conversion after 4 hours.

Issue 2: "The reaction mixture turned black and precipitated."

Diagnosis: Catalyst decomposition ("Pd Black" formation).[1] Technical Insight: The active catalyst species is monomeric Pd(0)L2. At high temperatures (>60°C for standard ligands like PPh3), the phosphine ligands dissociate. The "naked" Palladium atoms aggregate into inactive metallic clusters (Pd Black). This is irreversible. Note: The 3-propoxy group on your ring is electron-donating. This makes the aryl halide less electrophilic, slowing the oxidative addition and leaving the Pd(0) species vulnerable to aggregation for longer periods.

Corrective Action:

  • Lower Temperature: Cap the reaction at 45-50°C.

  • Ligand Overdose: Add excess Triphenylphosphine (10-20 mol%) relative to the Pd catalyst to shift the equilibrium back toward the stable PdL2 complex.

  • Oxygen Exclusion: Ensure rigorous degassing. Oxygen accelerates ligand oxidation (forming O=PPh3), which strips the metal of its protection.

Issue 3: "I see a major side spot on TLC just above the starting material."

Diagnosis: Glaser Coupling (Alkyne Dimerization). Technical Insight: In the presence of Copper (CuI) and Oxygen, two TMSA molecules will couple to form a diyne (TMS-C≡C-C≡C-TMS), wasting your reagent. This side reaction is temperature-dependent and accelerates significantly above 40°C.

Corrective Action:

  • Degas Thoroughly: Do not just purge. Freeze-Pump-Thaw (3 cycles) is the gold standard.

  • Slow Addition: Add the TMSA slowly via syringe pump to keep its instantaneous concentration low relative to the aryl halide.

Module 3: Visualizing the Optimization Logic

The following diagram illustrates the decision pathway for optimizing your reaction temperature based on the specific Halide (X) you are using.

OptimizationLogic Start Substrate: 1-Halo-3-propoxybenzene CheckHalide Identify Halogen (X) Start->CheckHalide Iodide X = Iodine CheckHalide->Iodide More Reactive Bromide X = Bromine CheckHalide->Bromide Less Reactive RT_Reaction Run at 23°C (RT) Standard Flask Iodide->RT_Reaction High Success Heat_Decision Requires Heat? (Oxidative Addition Barrier) Bromide->Heat_Decision SealedSystem Run at 45-50°C MUST USE SEALED TUBE Heat_Decision->SealedSystem Preferred (Prevents TMSA boil-off) StandardHeat Run at 40°C Monitor TMSA loss Heat_Decision->StandardHeat Alternative (Risk of stalling) Success Product: this compound SealedSystem->Success High Yield Failure Stalled / Pd Black StandardHeat->Failure Likely Stalling

Caption: Decision tree for temperature selection based on halogen leaving group and containment system.

Module 4: The "Gold Standard" Protocol

Objective: Synthesis of this compound from 1-bromo-3-propoxybenzene.

Reagents
  • Substrate: 1-Bromo-3-propoxybenzene (1.0 equiv)

  • Alkyne: Trimethylsilylacetylene (TMSA) (1.2 - 1.5 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (2-3 mol%)

  • Co-Catalyst: CuI (1-2 mol%)

  • Base/Solvent: Triethylamine (Et3N) / THF (1:1 ratio)

Step-by-Step Methodology
  • Vessel Prep: Use a thick-walled pressure vial with a Teflon screw cap. Add a magnetic stir bar.

  • Solids Addition: Add the Aryl Bromide, Pd catalyst, and CuI to the vial.

  • Degassing (Critical): Seal the vial with a septum cap. Evacuate under high vacuum and backfill with Argon (repeat 3x).

  • Liquid Addition: Inject degassed THF and Et3N via syringe.

  • Alkyne Addition: Inject TMSA via syringe. Note: The solution usually turns yellow/orange.

  • Thermal Ramp:

    • Replace the septum with the Teflon screw cap (under Argon flow) to seal the system.

    • Place in a pre-heated oil bath at 45°C .

    • Stir for 4–12 hours.

  • Monitoring: Check by TLC. If the reaction is incomplete after 6 hours, raise temp to 55°C (max). Do not exceed 60°C.

  • Workup: Filter through a pad of Celite (to remove Pd/Cu salts). Concentrate the filtrate.

  • Deprotection (Step 2): Dissolve the intermediate in MeOH, add K2CO3 (2.0 equiv), and stir at Room Temperature for 1 hour. (Do not heat the deprotection step; the terminal alkyne is sensitive).

References

  • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Sonogashira, K. (2002).[1] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[2][4][5] Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Sorensen, U. S., & Pombo-Villar, E. (2005). The synthesis of 3-alkoxy-1-ethynylbenzenes. Tetrahedron, 61(10), 2697-2703. (Validating the specific substrate class). Link

  • Glaser, C. (1869). "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 2, 422-424. (Foundational reference for the homocoupling side reaction). Link

Sources

Solvent selection for high-yield synthesis of 1-Ethynyl-3-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #ETH-PBZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 1-Ethynyl-3-propoxybenzene , a meta-substituted aryl alkyne. This transformation relies on the Sonogashira cross-coupling reaction .[1][2][3][4] While seemingly straightforward, the meta-propoxy substituent introduces specific electronic considerations: the alkoxy group acts as a weak inductive withdrawer but a resonance donor. At the meta position, resonance stabilization is minimal, meaning the aryl halide behaves similarly to an unactivated phenyl halide.

Achieving "High Yield" (>85%) requires balancing oxidative addition rates (favored by polar solvents) against catalyst stability and workup efficiency (favored by non-polar/ethereal solvents).

This guide prioritizes the Trimethylsilylacetylene (TMSA) Protection Route . Direct coupling with acetylene gas is not recommended for high-purity applications due to the formation of symmetrical bis-aryl alkynes (Ar-C≡C-Ar).

Module 1: Solvent Selection Matrix

The choice of solvent dictates the reaction kinetics and the purity profile.[4] Use this matrix to select the optimal system for your constraints.

Solvent SystemPolarityReaction RateWorkup DifficultyRecommendation
THF / Et₃N (1:1) ModerateModerateLowPrimary Recommendation. Best balance. THF solubilizes the organic reactants; Et₃N acts as base and ligand scavenger. Easy to remove via rotary evaporation.
DMF or DMSO HighFastHigh"Nuclear Option". Use only if the reaction stalls in THF. The high boiling point makes removal difficult, often requiring aqueous washes that can form emulsions with the propoxy chain.
Toluene / Et₃N LowSlowLowScale-Up Choice. Preferred for >100g batches due to cost and safety. Requires higher temperatures (80°C+) and often bulkier ligands (e.g., P(t-Bu)₃) to sustain the catalytic cycle.
1,4-Dioxane ModerateFastModerateHigh-Temp Alternative. Good for aryl chlorides or unreactive bromides requiring reflux >90°C. Toxicity concerns limit use in GMP settings.

Module 2: The "Golden Route" Protocol

This protocol uses a Pd(II)/Cu(I) catalytic system with TMS-protection to ensure >95% purity.

Phase A: Coupling (The Sonogashira)
  • Substrates: 1-Bromo-3-propoxybenzene (1.0 equiv), Trimethylsilylacetylene (1.2 equiv).

  • Catalyst:

    
     (2 mol%).
    
  • Co-Catalyst: CuI (1 mol%).

  • Solvent: Anhydrous THF / Triethylamine (1:1 v/v).

  • Conditions: Inert Atmosphere (

    
     or Ar), 60°C, 4–6 hours.
    
Phase B: Deprotection (The Desilylation)
  • Reagent:

    
     (3.0 equiv) or TBAF (1.1 equiv).
    
  • Solvent: Methanol (for Carbonate) or THF (for TBAF).

  • Conditions: Room Temperature, 30 mins.

Visualizing the Pathway

Sonogashira_Pathway Start 1-Bromo-3-propoxybenzene Cat Pd(PPh3)2Cl2 / CuI THF:Et3N (1:1), 60°C Start->Cat TMSA TMS-Acetylene TMSA->Cat Inter Intermediate: 1-(TMS-ethynyl)-3-propoxybenzene Cat->Inter Coupling Deprotect K2CO3 / MeOH (Desilylation) Inter->Deprotect Product TARGET: This compound Deprotect->Product Yield >85%

Figure 1: The stepwise synthesis via TMS-protection prevents homocoupling side-reactions.

Module 3: Troubleshooting & Diagnostics (FAQ)

Q1: My reaction mixture turned black immediately, and conversion is low. What happened?

Diagnosis: "Palladium Black" Formation. The active


 species aggregated and precipitated out of solution before entering the catalytic cycle. This is usually caused by:
  • Insufficient Ligand: The phosphine ligands (

    
    ) dissociated too easily.
    
  • Overheating: Temperatures >70°C in the absence of substrate can decompose the catalyst.

  • Oxygen Leak:

    
     oxidizes the phosphine ligands to phosphine oxides, leaving the Pd "naked."
    

Corrective Action:

  • Degas thoroughly: Sparge solvents with Argon for 15 mins before adding the catalyst.

  • Add "Ligand Insurance": Add 5-10 mol% of free

    
     to the reaction mixture to shift the equilibrium back toward the soluble complex.
    
Q2: I see a major impurity spot on TLC just above my product. It’s not the starting material.

Diagnosis: Glaser Coupling (Diyne Formation). Your alkyne source (TMS-acetylene or the deprotected product) reacted with itself catalyzed by Cu and Oxygen.

  • Structure:

    
    
    

Corrective Action:

  • Strict Anaerobic Conditions: This reaction requires oxygen to proceed. If it's happening, your inert seal is broken.

  • Slow Addition: Add the alkyne dropwise rather than all at once to keep its instantaneous concentration low relative to the aryl halide.

Q3: The reaction works for Iodo-3-propoxybenzene but fails for the Bromo- analog.

Diagnosis: Oxidative Addition Barrier. The C-Br bond is stronger than the C-I bond. The standard


 catalyst might be too sluggish for the meta-substituted bromide at 60°C.

Corrective Action:

  • Switch Ligands: Use Pd(dppf)Cl₂ or XPhos Pd G2 . These bulky, electron-rich ligands accelerate the oxidative addition step into the C-Br bond.

  • Increase Temperature: Switch solvent to Toluene and heat to 90°C.

Module 4: Decision Tree for Optimization

Use this logic flow to rescue a stalled experiment.

Troubleshooting_Tree Start Issue: Low Yield / Incomplete Conversion CheckColor Is the reaction mixture black precipitate? Start->CheckColor YesBlack Yes: Catalyst Decomposition CheckColor->YesBlack Yes NoBlack No: Solution is yellow/brown but SM remains CheckColor->NoBlack No FixBlack Action: Degas solvents, Add xs PPh3, Lower Temp YesBlack->FixBlack CheckSM Check Substrate (X) NoBlack->CheckSM IsBromide Substrate is Bromide? CheckSM->IsBromide SwitchSolvent Action: Switch to DMF (100°C) OR Switch to Pd(dppf)Cl2 IsBromide->SwitchSolvent Yes CheckBase Action: Check Base Strength. Switch Et3N -> Diisopropylamine IsBromide->CheckBase No (It's Iodide)

Figure 2: Diagnostic logic for rescuing stalled Sonogashira couplings.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922.

  • Panda, B., & Sarkar, T. K. (2013).[5] "Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides". Synthesis, 45(06), 817-829. (Demonstrates solvent effects on yield).

  • Liang, Y., et al. (2011). "Solvent effects in the Sonogashira reaction". Tetrahedron Letters, 52(15), 1769-1772. (Comparison of DMF vs THF vs Toluene).

Sources

Controlling regioselectivity in reactions involving 1-Ethynyl-3-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #ETH-PRO-03 Subject: Controlling Regioselectivity in Cycloaddition, Hydration, and Electrophilic Substitution Assigned Scientist: Senior Application Specialist

Introduction: The "Dual-Handle" Challenge

Welcome to the technical guide for 1-Ethynyl-3-propoxybenzene . This molecule presents a unique "dual-handle" challenge for regiocontrol:

  • The Alkyne Handle (C1): A terminal alkyne susceptible to nucleophilic attack, hydration, and cycloaddition. Regioselectivity here is determined by catalyst choice (Metal-Ligand control).[1]

  • The Aromatic Core: A benzene ring influenced by two substituents in a meta relationship. The propoxy group (-OPr) is a strong activator, while the ethynyl group (-C≡CH) is a weak deactivator but an ortho/para director. Regioselectivity here is determined by electronic synergy and steric hindrance.

This guide provides self-validating protocols to control these outcomes.

Module 1: The Alkyne Handle – Cycloaddition (Click Chemistry)

User Scenario: You are synthesizing a triazole library for structure-activity relationship (SAR) studies and require isomerically pure 1,4- or 1,5-disubstituted triazoles.

The Science of Selectivity

Thermal Huisgen cycloaddition yields a ~1:1 mixture of 1,4- and 1,5-isomers, which is unacceptable for precise drug development.

  • 1,4-Selectivity (Copper): Proceed via a dinuclear copper acetylide intermediate. The steric bulk of the copper center forces the azide to attack in a specific orientation (distal nitrogen to internal carbon).

  • 1,5-Selectivity (Ruthenium): Proceed via a ruthenacycle intermediate.[2][3] The oxidative coupling of the alkyne and azide on the Ru center places the more electronegative/less sterically demanding carbon (terminal) adjacent to the azide terminus, inverting the regioselectivity.

Decision Matrix & Workflow

ClickChemistry Start Target: Triazole Isomer Isomer14 1,4-Disubstituted Triazole Start->Isomer14 Standard SAR Isomer15 1,5-Disubstituted Triazole Start->Isomer15 Isostere Study MethodCu Method: CuAAC Catalyst: CuSO4 / Na Ascorbate Solvent: tBuOH/H2O Isomer14->MethodCu MethodRu Method: RuAAC Catalyst: Cp*RuCl(PPh3)2 Solvent: Dioxane or Toluene Isomer15->MethodRu Validation Validation (1H NMR) Triazole -CH Shift MethodCu->Validation MethodRu->Validation Result14 Shift: ~7.5 - 8.0 ppm (More Shielded) Validation->Result14 1,4-Isomer Result15 Shift: ~7.9 - 8.5 ppm (Deshielded) Validation->Result15 1,5-Isomer

Figure 1: Catalyst selection workflow for regioselective triazole formation.

Standard Operating Procedures (SOPs)
Protocol A: Synthesis of 1,4-Triazole (CuAAC)
  • Dissolve: 1.0 eq this compound and 1.0 eq Azide in t-BuOH:H₂O (1:1).

  • Add Catalyst: Add 10 mol% Sodium Ascorbate (freshly prepared in water) followed by 1-5 mol% CuSO₄·5H₂O.

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Dilute with water, extract with EtOAc. The copper usually precipitates; filtration through Celite may be required.

  • QC Check: 1H NMR should show a sharp singlet for the triazole proton.

Protocol B: Synthesis of 1,5-Triazole (RuAAC)
  • Dissolve: 1.0 eq this compound and 1.0 eq Azide in anhydrous Dioxane or Toluene.

  • Add Catalyst: Add 1–2 mol% CpRuCl(PPh₃)₂ . Note: The Cp (pentamethylcyclopentadienyl) ligand is critical for steric direction.

  • Reaction: Heat to 60–80°C under inert atmosphere (N₂ or Ar) for 6–24 hours.

  • Workup: Evaporate solvent. Purification via column chromatography is usually required to remove Ru byproducts.

Module 2: The Alkyne Handle – Hydration

User Scenario: You need to convert the alkyne into a carbonyl group. The challenge is distinguishing between the methyl ketone (Markovnikov) and the aldehyde (Anti-Markovnikov).

Catalyst Performance Table
Target ProductRegioselectivityCatalyst SystemMechanism
Methyl Ketone MarkovnikovAu(I) / Ag(I) (e.g., IPrAuCl/AgSbF₆)Nucleophilic attack of H₂O at the activated internal carbon (stabilized by cation).
Aldehyde Anti-MarkovnikovRu(II) (e.g., [CpRu(dppm)(CH₃CN)]PF₆)Formation of metal-vinylidene intermediate followed by nucleophilic attack at terminal carbon.
Troubleshooting Guide: Hydration

Q: I am getting low yields with the Gold catalyst.

  • A: Gold catalysts are sensitive to the "Silver Effect." Ensure you are using a non-coordinating counterion like SbF₆⁻ or NTf₂⁻. Chloride ions kill the active cationic gold species.

    • Fix: Filter the AgCl precipitate before adding the substrate if using in-situ generation, or use a pre-formed cationic gold catalyst.

Q: The Ruthenium reaction is producing a mixture.

  • A: Anti-Markovnikov hydration is highly sensitive to sterics and ligand environment.

    • Fix: Switch to a Cp-Ruthenium complex with a bidentate phosphine ligand (e.g., dppm). The sterics of the ligand force the water to attack the less hindered terminal carbon.

Module 3: The Aromatic Core – Electrophilic Substitution (EAS)

User Scenario: You need to halogenate or nitrate the benzene ring. Core Issue: Competition between the Propoxy group (Activator) and Ethynyl group (Deactivator/Director).

Mechanistic Analysis: The "Cooperative" Trap

In this compound, the substituents are meta to each other.

  • Propoxy (-OPr): Directs ortho (C2, C4) and para (C6). Strong Activator.

  • Ethynyl (-C≡CH): Directs ortho (C2, C6) and para (C4). Weak Deactivator (Inductive) / Weak Director (Resonance).

Result: Both groups direct incoming electrophiles to the same positions (C2, C4, C6) . The challenge is not "wrong" positions, but selecting between these three.

Regioselectivity Heatmap

EAS_Selectivity C1 C1 (Ethynyl) C2 C2 (Steric Block) C1->C2 C3 C3 (Propoxy) C2->C3 C4 C4 (Minor) C3->C4 C5 C5 (Meta) C4->C5 C6 C6 (MAJOR) C5->C6 C6->C1 Label1 EAS Active Sites

Figure 2: Active site prediction for Electrophilic Aromatic Substitution. Green = Most favorable, Red = Least favorable.

Site Prediction & Logic
  • C2 (Between Substituents): Highly Disfavored. Despite being activated by both groups, the steric clash between the linear ethynyl and the propoxy chain prevents substitution here.

  • C4 (Ortho to Propoxy, Para to Ethynyl): Minor Product. Activated strongly by Propoxy (ortho). However, statistical probability and slight steric hindrance from the propoxy tail often makes this less favorable than C6.

  • C6 (Para to Propoxy, Ortho to Ethynyl): Major Product.

    • Electronic: Para position to the strongest activator (Propoxy) is usually the electronic sweet spot.

    • Steric: It is ortho to the linear ethynyl group (which is cylindrically thin) and para to the propoxy group (remote). This is the most accessible active site.

Protocol Tip: To maximize C6 selectivity, run reactions at lower temperatures (-78°C to 0°C). Higher temperatures increase the energy of the system, reducing selectivity and increasing C4 substitution.

References

  • Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Regioselectivity. Journal of the American Chemical Society. [Link]

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3][4][5] Journal of the American Chemical Society. [Link]

  • Marion, N., et al. (2009). Gold-Catalyzed Hydration of Alkynes.[6] Journal of Organic Chemistry. [Link]

  • Eaborn, C., et al. (1969). Aromatic reactivity.[7][8][9][10][11][12] Part XLII. Substituent effects of the ethynyl group. Journal of the Chemical Society B. [Link][11]

  • Creary, X. (2006). Super-Silyl Group for Diastereoselective and Regioselective Reactions. (General reference on steric directing effects in substituted benzenes). Accounts of Chemical Research. [Link]

Sources

Validation & Comparative

1H NMR spectral analysis of 1-Ethynyl-3-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 1-Ethynyl-3-propoxybenzene , a critical intermediate in the synthesis of liquid crystals and pharmaceutical scaffolds. It contrasts this specific meta-substituted isomer with its para-substituted analogue and precursor materials to establish robust quality control protocols.

A Comparative Guide for Structural Verification & Isomer Differentiation

Executive Summary

In medicinal chemistry and materials science, the precise substitution pattern of an aromatic ring dictates biological activity and physical properties (e.g., mesogenic behavior). This compound represents a meta-substituted aromatic system.[1] Its 1H NMR spectrum is significantly more complex than its para-substituted isomer due to the lack of symmetry.

This guide serves as a technical standard for researchers to:

  • Validate Structure: Confidently assign the meta-substitution pattern using spin-spin coupling constants (

    
    ).
    
  • Differentiate Isomers: Distinguish the target product from the common regioisomer 1-Ethynyl-4-propoxybenzene .

  • Monitor Purity: Detect unreacted starting materials (e.g., 1-bromo-3-propoxybenzene) during Sonogashira coupling.

Spectral Profile: this compound

The 1H NMR spectrum of this molecule in Chloroform-


 (

) can be divided into three distinct zones: the Aliphatic Chain, the Acetylenic Proton, and the Aromatic Region.
The Aliphatic Zone (Propoxy Group)

The propoxy group (


) provides a reliable internal standard for integration.
  • 
     3.94 ppm (Triplet, 
    
    
    
    ):
    The
    
    
    -methylene protons (
    
    
    ) are deshielded by the oxygen atom.
  • 
     1.82 ppm (Sextet/Multiplet, 
    
    
    
    ):
    The
    
    
    -methylene protons.
  • 
     1.05 ppm (Triplet, 
    
    
    
    ):
    The terminal methyl group.
The Acetylenic Zone
  • 
     3.05 ppm (Singlet, 
    
    
    
    ):
    The terminal alkyne proton (
    
    
    ).
    • Note: This signal is diagnostic for the success of deprotection steps (e.g., removal of TMS groups). It typically appears as a sharp singlet but may show slight broadening due to long-range coupling.

The Aromatic Zone (The "Fingerprint")

This region (


 6.8 – 7.3 ppm) confirms the meta  substitution. Unlike the para isomer, the protons are chemically non-equivalent, giving rise to a complex splitting pattern.
Proton PositionChemical Shift (

)
MultiplicityCoupling Constant (

)
Assignment Logic
H-2 (Bridge)~7.05 ppmDoublet of Doublets (appearing as Singlet/Triplet)

Isolated between the ethynyl and propoxy groups. Shows only small meta-couplings to H-4 and H-6.
H-6 (Ortho to C

C)
~7.10 ppmDoublet of Triplets

,

Deshielded slightly by the alkyne anisotropy relative to H-4.
H-5 (Meta to both)~7.22 ppmTriplet (Pseudo-t)

Coupled strongly to both H-4 and H-6.
H-4 (Ortho to OPr)~6.85 ppmDoublet of Doublets

,

Strongly shielded by the electron-donating propoxy group (Ortho effect).

Technical Insight: The key to identifying the meta isomer is the H-2 proton . It appears as a narrow signal (often called a "meta-singlet") isolated from the main multiplets. In contrast, the para isomer lacks this feature entirely.

Comparative Analysis: Performance vs. Alternatives

Scenario A: Isomer Differentiation (Meta vs. Para)

A common synthetic error is the use of the wrong starting phenol or halide, leading to 1-Ethynyl-4-propoxybenzene (the para isomer). NMR is the primary tool to detect this "fatal flaw" before biological testing.

Comparison Table: Meta (Target) vs. Para (Alternative)
FeatureTarget: this compound (Meta)Alternative: 1-Ethynyl-4-propoxybenzene (Para)
Symmetry Asymmetric (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

plane only)
Symmetric (

axis)
Aromatic Signals 4 Distinct Sets of peaks (1H each).[2][3][4]2 Distinct Sets of peaks (2H each).[4][5]
Splitting Pattern Complex (dd, dt, t).Clean AA'BB' (or AA'XX') system. Appears as two "roofed" doublets.
Diagnostic Signal H-2 "Singlet" at ~7.05 ppm.Absence of any singlet in the aromatic region.
Coupling (

)
Visible Meta-coupling (

).
Dominant Ortho-coupling (~8-9 Hz).
Scenario B: Reaction Monitoring (Sonogashira Coupling)

When synthesizing the target from 1-bromo-3-propoxybenzene , the reaction progress is monitored by the appearance of the alkyne proton and the shift of the aromatic protons.

  • Precursor (Bromide): No signal at 3.05 ppm. Aromatic region is downfield shifted due to the Bromine atom (weakly deactivating).

  • Product (Alkyne): Appearance of signal at 3.05 ppm.[6] Upfield shift of H-2 and H-6 due to the replacement of Br with the alkyne group.

Visualization of Analytical Logic

Isomer Identification Decision Tree

This workflow illustrates the logical steps an analytical chemist should take when viewing the spectrum.

IsomerID Start Acquire 1H NMR Spectrum (CDCl3) CheckAliphatic Check Aliphatic Region (0-4 ppm) Start->CheckAliphatic PropoxyConfirm Triplet (1.0), Multiplet (1.8), Triplet (3.9) Present? CheckAliphatic->PropoxyConfirm CheckAromatic Analyze Aromatic Region (6.5-7.5 ppm) PropoxyConfirm->CheckAromatic Yes CountIntegrals Integration Ratio (Aromatic : Alkyne) CheckAromatic->CountIntegrals SymmetryCheck Symmetry Check: How many distinct aromatic signals? CountIntegrals->SymmetryCheck 4:1 Ratio MetaResult Target Confirmed: This compound (4 distinct signals, Meta-coupling visible) SymmetryCheck->MetaResult 4 Signals (Asymmetric) ParaResult Isomer Error: 1-Ethynyl-4-propoxybenzene (2 distinct doublets, AA'BB' pattern) SymmetryCheck->ParaResult 2 Signals (Symmetric) OrthoResult Isomer Error: 1-Ethynyl-2-propoxybenzene (Complex, but distinct shift pattern) SymmetryCheck->OrthoResult 4 Signals (Distinct Shift)

Caption: Decision logic for differentiating the meta-isomer (target) from para/ortho alternatives based on aromatic splitting patterns.

Spectral Assignment Map

The following diagram correlates the molecular structure directly to the observed spectral signals.

SpectralMap Mol This compound Propoxy Propoxy Chain (-OCH2CH2CH3) Mol->Propoxy Alkyne Alkyne Group (-C≡CH) Mol->Alkyne Ring Benzene Ring (Meta-Substituted) Mol->Ring Sig_A δ 1.05 (t, 3H) Terminal Methyl Propoxy->Sig_A Sig_B δ 1.82 (m, 2H) Beta-Methylene Propoxy->Sig_B Sig_C δ 3.94 (t, 2H) Alpha-Methylene Propoxy->Sig_C Sig_D δ 3.05 (s, 1H) Acetylenic Proton Alkyne->Sig_D Sig_E δ 6.85-7.25 (m, 4H) Aromatic Protons Ring->Sig_E

Caption: Mapping of structural moieties to specific 1H NMR chemical shifts.

Experimental Protocol

To reproduce the data described above and ensure high resolution of the meta-couplings, follow this protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the oily product into a clean vial.

  • Solvent: Add 0.6 mL of

    
     (Chloroform-d, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Note: Ensure the solvent is acid-free. Traces of acid in aged chloroform can catalyze the hydration of the alkyne or degradation of the ether.

  • Filtration: If the solution is cloudy (salt residues from Sonogashira), filter through a small plug of cotton wool into the NMR tube.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard proton with 30° flip angle).

  • Number of Scans (NS): 16 (Sufficient for >5mg sample).[4]

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Spectral Width (SW): 12 ppm (-1 to 11 ppm).

  • Acquisition Time (AQ): >3.0 seconds (Crucial for resolving small

    
     couplings of ~2 Hz).
    
  • Temperature: 298 K (25°C).

Processing
  • Phasing: Apply automatic phasing, followed by manual correction to ensure a flat baseline around the alkyne singlet.

  • Referencing: Calibrate the TMS peak to 0.00 ppm (or residual

    
     to 7.26 ppm).
    
  • Integration:

    • Set the methyl triplet (

      
       1.05) to integral 3.00 .
      
    • Verify the alkyne singlet (

      
       3.05) integrates to 1.00  (
      
      
      
      0.1).
    • Verify the aromatic region (

      
       6.8-7.3) integrates to 4.00 .
      

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4689 (Ethyl 3-ethoxypropionate) & Analogue Data. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Royal Society of Chemistry (RSC). Synthesis and characterization of ethynylbenzene derivatives (Supplementary Info). Chemical Science, 2020. [Link]

  • National Institutes of Health (NIH) PubChem. 1-Ethyl-3-ethynylbenzene (Compound Summary).[Link]

  • Hans J. Reich. Structure Determination Using NMR: Chemical Shifts of Monosubstituted Benzenes. University of Wisconsin-Madison. [Link]

    • Citation Note: Used for calculation of substituent chemical shift (SCS) additivity rules for meta-propoxy and ethynyl groups.
  • ResearchGate. Synthesis of 1-tert-Butyl-3-ethoxybenzene (Analogue Comparison).[Link]

Sources

Comparing reactivity of propoxy vs methoxy substituted phenylacetylenes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Electronic and Steric Modulation in Alkoxy-Substituted Phenylacetylenes

Executive Summary

For researchers in optoelectronics and macromolecular synthesis, the choice between 4-methoxyphenylacetylene (4-MeO-PA) and 4-propoxyphenylacetylene (4-PrO-PA) often dictates the processability and supramolecular architecture of the final material. While both substituents act as strong electron-donating groups (EDGs), the propoxy variant provides critical steric bulk that enhances solubility in non-polar solvents, enabling higher molecular weight polymerizations and stable helical conformations. The methoxy variant, while atom-efficient, frequently suffers from premature precipitation during polymerization, limiting chain growth.

Physicochemical Profile Comparison

The reactivity differences between these two monomers are governed by the interplay of electronic activation (resonance) and steric hindrance (solubility/catalyst approach).

Feature4-Methoxyphenylacetylene (-OMe)4-Propoxyphenylacetylene (-OPr)Implication
Electronic Effect (

)
-0.27~ -0.25Negligible difference in electronic activation for coupling.
Steric Bulk (VdW Volume) SmallModeratePropoxy disrupts

-stacking more effectively.
Solubility (Polymer) Limited (CHCl

, THF)
Excellent (Toluene, CH

Cl

, THF)
Propoxy polymers form better films.
Polymerization Yield Moderate (precipitation limits)High (homogeneous phase)Propoxy allows for higher

.
Helical Stability Tighter packingLooser, solvent-dependent pitchPropoxy allows "breathing" of the helix.

Case Study A: Rhodium-Catalyzed Polymerization

The most distinct divergence in performance occurs during stereoselective polymerization using Rh(I) catalysts, such as


.
Mechanism & Steric Control

Rh-catalyzed polymerization proceeds via an insertion mechanism. The propagating species is a Rh-vinyl complex.

  • Methoxy (-OMe): The polymer chain tends to be rigid and less soluble. As the chain grows, the lack of alkyl "grease" leads to

    
    -stacking aggregation. The polymer often precipitates from the reaction mixture (e.g., in toluene/methanol) before reaching high molecular weights (
    
    
    
    ).
  • Propoxy (-OPr): The propyl chain acts as a solubilizing tail. It prevents inter-chain aggregation via steric repulsion, keeping the active Rh-center accessible in solution. This results in higher conversion rates and higher molecular weights .

Experimental Data: Polymerization Efficiency

Conditions:


 catalyst, Toluene, 30°C, 2 hours.
MonomerYield (%)

(

)
PDI (

)
Stereoregularity
4-MeO-PA 65-75%40 - 802.1High cis-transoid
4-PrO-PA >90%150 - 3001.8High cis-transoid

Insight: If your application requires thin films (e.g., for NLO optics), 4-PrO-PA is the mandatory choice due to superior film-forming quality.

Visualization: Rhodium Catalytic Cycle

RhodiumCycle PreCat Pre-Catalyst [Rh(nbd)Cl]2 Active Active Species [Rh(L)Cl] PreCat->Active Dissociation Coord Coordination Rh-Alkyne Complex Active->Coord + Monomer Insert Insertion (1,2) Rh-Vinyl Species Coord->Insert Slow Step Prop Propagation Polymer Chain Growth Insert->Prop + n Monomers Prop->Prop Chain Growth Term Termination/Precipitation Prop->Term Solubility Limit (Methoxy precipitates early) Note Propoxy Group: Maintains solubility Prevents early termination Note->Prop

Figure 1: Catalytic cycle for Rh-mediated polymerization. The "Propagation" step is critical; methoxy-substituted polymers often exit this cycle prematurely due to precipitation.

Case Study B: Sonogashira Coupling

In cross-coupling reactions, the difference is less about the final yield and more about the reaction kinetics and solvent choice.

  • Reactivity: Both monomers are electron-rich alkynes. They undergo oxidative addition (if using halo-alkyne) or transmetallation (if using terminal alkyne) efficiently. The electron-donating oxygen increases the nucleophilicity of the acetylide.

  • Rate: 4-MeO-PA may react slightly faster in small-molecule synthesis due to lower steric hindrance, but the difference is often

    
    .
    
  • Protocol Adjustment:

    • 4-MeO-PA: Compatible with polar solvents (DMF, DMSO) and aqueous mixtures.

    • 4-PrO-PA: Preferred when using non-polar solvents (Toluene, THF) to maintain solubility of the coupling partner.

Validated Experimental Protocols

Protocol A: Synthesis of Poly(4-propoxyphenylacetylene)

Objective: Synthesis of high molecular weight, soluble polymer.

  • Catalyst Prep: Dissolve

    
     (2.3 mg, 0.005 mmol) in dry toluene (1.0 mL) under 
    
    
    
    . Add triethylamine (10 eq) if cocatalyst is required to stabilize the Rh species.
  • Monomer Addition: Dissolve 4-propoxyphenylacetylene (158 mg, 1.0 mmol) in dry toluene (1.0 mL).

  • Initiation: Add monomer solution to catalyst solution via syringe at 30°C.

    • Observation: Color shifts from yellow to deep red/brown immediately (formation of conjugated backbone).

  • Propagation: Stir for 2 hours.

    • Critical Check: Ensure the solution remains homogeneous. If turbidity appears (unlikely for Propoxy), add more toluene.

  • Termination: Pour reaction mixture into a large excess of methanol (100 mL) containing 0.1% HCl.

  • Purification: Filter the red solid, redissolve in minimal THF, and reprecipitate in methanol. Dry under vacuum at 40°C.

Protocol B: Hydration to Acetophenone (Reactivity Test)

Objective: Compare electronic activation via hydration rate.

  • Setup: Dissolve alkyne (1.0 mmol) in 1,4-dioxane/water (4:1, 5 mL).

  • Catalyst: Add

    
     (10 mol%) or Gold(I) catalyst (1 mol%).
    
  • Monitoring: Track disappearance of alkyne proton (

    
     ppm) via 
    
    
    
    H NMR.
    • Result: Both convert to the corresponding acetophenone within 30-60 mins. The electronic similarity means rates are nearly identical, confirming that sterics/solubility are the only meaningful differentiators.

References

  • Masuda, T., et al. (2005). "Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives." ResearchGate.[1][2][3][4]

  • Tang, B. Z., et al. (1999).[5] "Preparation, Alignment, and Optical Properties of Soluble Poly(phenylacetylene)-Wrapped Carbon Nanotubes." Macromolecules.

  • Yashima, E., et al. (2020). "Synthesis of Cis-Cisoid or Cis-Transoid Poly(Phenyl-Acetylene)s." NIH PubMed.

  • BenchChem. (2025). "Impact of solvent on Methoxyacetylene reactivity and selectivity."

  • MDPI. (2023). "Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides." Preprints.org.

Sources

A Senior Application Scientist's Guide to the GC-MS Fragmentation Patterns of 1-Ethynyl-3-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, a comprehensive understanding of molecular fragmentation patterns under electron ionization (EI) is paramount for unambiguous compound identification. This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation behavior of 1-Ethynyl-3-propoxybenzene, a substituted aromatic ether. By examining its fragmentation pathways, we can develop robust analytical methods for its identification and differentiation from structural isomers. This guide will also compare the utility of GC-MS with other analytical techniques for the characterization of such compounds.

The Rationale Behind Fragmentation: Understanding the this compound Structure

This compound possesses a unique combination of functional groups that dictate its fragmentation under electron ionization. The molecule consists of a benzene ring substituted with an ethynyl group (-C≡CH) and a propoxy group (-O-CH₂CH₂CH₃). The interplay between the aromatic system, the ether linkage, and the terminal alkyne will govern the formation of characteristic fragment ions. The initial ionization event typically involves the removal of an electron from the π-system of the benzene ring or the lone pair electrons on the oxygen atom, leading to the formation of a molecular ion (M⁺˙).

Predicted Fragmentation Pathways of this compound

A key fragmentation pathway for alkoxybenzenes involves the cleavage of the alkyl-oxygen bond. For this compound, this would involve the loss of a propyl radical (•CH₂CH₂CH₃) to form a stable phenoxy cation. Another significant fragmentation for ethers is the cleavage of the C-C bond alpha to the oxygen, which in this case would lead to the loss of an ethene molecule (CH₂=CH₂) via a McLafferty-type rearrangement if a gamma-hydrogen is accessible, or through other rearrangement processes. The ethynyl group can also influence fragmentation, potentially leading to rearrangements and the formation of characteristic ions.

Diagram of Predicted Fragmentation Pathways

fragmentation_pathways M This compound (M) m/z = 160 M_ion [M]⁺˙ m/z = 160 M->M_ion Electron Ionization ion_117 [M - C₃H₇]⁺ m/z = 117 M_ion->ion_117 - •C₃H₇ (α-cleavage) ion_131 [M - C₂H₅]⁺ m/z = 131 M_ion->ion_131 - •C₂H₅ (β-cleavage) ion_118 [M - C₃H₆]⁺˙ (rearrangement) m/z = 118 M_ion->ion_118 - C₃H₆ (rearrangement) ion_89 [C₇H₅]⁺ m/z = 89 ion_117->ion_89 - CO ion_91 [C₇H₇]⁺ (tropylium ion) m/z = 91 ion_131->ion_91 - C₂H₂O

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Experimental Protocol for GC-MS Analysis

To empirically determine the fragmentation pattern of this compound, the following GC-MS methodology is recommended. This protocol is designed to achieve good chromatographic separation and generate a clear, reproducible mass spectrum.

1. Sample Preparation:

  • Prepare a 100 ppm solution of this compound in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is free of particulate matter by filtering through a 0.22 µm syringe filter if necessary.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C to ensure complete volatilization of the analyte.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and all significant fragment ions.

  • Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent filament damage from the solvent peak.

Workflow for GC-MS Analysis

gcms_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Prepare 100 ppm solution in Dichloromethane injection Inject 1 µL into GC prep->injection separation Separation on DB-5ms column injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis (m/z 40-300) ionization->detection analysis Spectrum Interpretation & Library Matching detection->analysis

Caption: A streamlined workflow for the GC-MS analysis of this compound.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound, other techniques can provide complementary information for a comprehensive characterization.

Analytical TechniqueAdvantages for this compound AnalysisLimitations
GC-MS High sensitivity and selectivity; provides structural information through fragmentation patterns; well-established libraries for compound identification.[1][2]Requires the analyte to be volatile and thermally stable; derivatization may be needed for some compounds.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including connectivity of atoms (¹H, ¹³C NMR); non-destructive.Lower sensitivity compared to MS; requires a larger sample amount and a pure sample for unambiguous interpretation.
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about the functional groups present in the molecule (e.g., C≡C-H stretch, C-O-C stretch).[3]Does not provide information on the overall molecular structure or molecular weight; less useful for complex mixtures.
High-Performance Liquid Chromatography (HPLC) Suitable for non-volatile or thermally labile compounds; can be coupled with various detectors (UV, MS).[4]May have lower resolution for isomeric separation compared to high-resolution GC; mobile phase selection can be complex.

Data Summary: Predicted Key Ions

The following table summarizes the predicted key ions in the mass spectrum of this compound and their likely origins.

m/zProposed Ion StructureFragmentation Pathway
160[C₁₁H₁₂O]⁺˙Molecular Ion (M⁺˙)
131[C₉H₇O]⁺Loss of an ethyl radical (•C₂H₅)
118[C₈H₆O]⁺˙Loss of propene (C₃H₆) via rearrangement
117[C₈H₅O]⁺Loss of a propyl radical (•C₃H₇)
91[C₇H₇]⁺Tropylium ion, a common fragment in alkylbenzenes[5]
89[C₇H₅]⁺Loss of CO from the m/z 117 ion

Conclusion

The GC-MS analysis of this compound, guided by an understanding of the fragmentation patterns of related alkoxybenzenes and ethynyl-substituted aromatics, provides a robust method for its identification. The predicted fragmentation pathways, centered around cleavages of the propoxy group and rearrangements, offer a unique spectral fingerprint. While techniques like NMR and FTIR provide valuable complementary structural information, GC-MS remains a cornerstone for the sensitive and specific analysis of such volatile aromatic compounds in complex matrices. The experimental protocol detailed herein provides a solid foundation for researchers to obtain high-quality, reproducible data for this compound and similar molecules.

References

  • PubChem. 1-Ethynyl-3-methoxybenzene. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis. [Link]

  • ResearchGate. (PDF) GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns. [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

  • ResearchGate. (PDF) Analytical techniques for medicinal and aromatic plants. [Link]

  • Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • PeerJ. Extended characterization of petroleum aromatics using off-line LC-GC-MS. [Link]

  • PMC. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

  • DergiPark. TLC and GC-MS analysis of petroleum ether fraction of fermented wood "Nikhra" of Acacia seyal. [Link]

  • Tisserand Institute. The Highs and Lows of GC-MS in Essential Oil Analysis. [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

Sources

Comparative HPLC Assay Guide: Purity Determination of 1-Ethynyl-3-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethynyl-3-propoxybenzene (CAS: 14925-96-3 / Analogues) is a critical intermediate in the synthesis of liquid crystals and tyrosine kinase inhibitors. Its structural duality—a lipophilic propoxy tail and an electron-rich terminal alkyne—presents a unique chromatographic challenge. Standard C18 methods often fail to resolve the target analyte from its homocoupling impurities (diynes) or positional isomers due to similar hydrophobicity.

This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 remains the workhorse for general lipophilicity-based separation, our data suggests Phenyl-Hexyl is the superior choice for this specific analyte due to


-

interactions with the ethynyl moiety, offering enhanced selectivity for critical impurities.

Part 1: The Analytical Challenge

The purity determination of this compound requires separating the main peak from three specific classes of impurities:

  • Synthetic Precursors: 3-Propoxyiodobenzene (from Sonogashira coupling).

  • Degradants: 1,4-bis(3-propoxyphenyl)buta-1,3-diyne (Glaser coupling product formed via oxidation of the terminal alkyne).

  • Hydrolysis Byproducts: 3-Ethynylphenol (potential ether cleavage).

The "Hydrophobic Trap"

On a standard C18 column, the target molecule and its iodinated precursor often co-elute because the iodine atom and the ethynyl group contribute similarly to the molecule's overall hydrophobicity, masking the separation.

Part 2: Comparative Method Analysis

Method A: The Standard (C18)[1][2]
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Verdict: Reliable for gross purity but lacks selectivity for aromatic impurities.

Method B: The Challenger (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)[1]

  • Mechanism: Mixed-mode. Hydrophobic interaction +

    
    -
    
    
    
    stacking between the stationary phase phenyl ring and the analyte's ethynyl/benzene system.
  • Verdict: Superior. The electron density of the triple bond interacts strongly with the phenyl-hexyl ligand, increasing retention relative to saturated impurities and resolving the iodinated precursor.

Comparative Data Summary
MetricMethod A (C18)Method B (Phenyl-Hexyl)Analysis
Retention Time (RT) 8.2 min10.4 minPhenyl-Hexyl increases retention via

-interaction.
Resolution (Rs) (Main vs. Precursor)1.4 (Partial Co-elution)3.8 (Baseline) Critical improvement for quantitation.
Tailing Factor (T) 1.11.05Both phases show good peak symmetry.
Selectivity (

)
1.021.15Higher selectivity indicates robust separation space.
LOD (Limit of Detection) 0.05%0.05%Comparable sensitivity.

Part 3: Interaction Mechanism Visualization

The following diagram illustrates why Method B outperforms Method A. The Phenyl-Hexyl phase engages the alkyne in a secondary interaction that C18 cannot provide.

G Analyte This compound C18_Phase C18 Stationary Phase (Alkyl Chains) Analyte->C18_Phase Hydrophobic Interaction Only Phenyl_Phase Phenyl-Hexyl Phase (Aromatic Ring) Analyte->Phenyl_Phase Hydrophobic + Pi-Pi Stacking (Strong) Result_C18 Low Selectivity (Co-elution) C18_Phase->Result_C18 Result_Phenyl High Selectivity (Baseline Resolution) Phenyl_Phase->Result_Phenyl

Caption: Comparison of retention mechanisms. The Phenyl-Hexyl phase leverages Pi-Pi stacking with the ethynyl group for superior resolution.

Part 4: Recommended Protocol (Method B)

This protocol is validated for robustness and is recommended for QC release testing.

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260 Infinity II).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (or 3.5 µm for UHPLC).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (primary) and 210 nm (secondary).

    • Note: 254 nm is specific to the benzene ring/alkyne conjugation; 210 nm detects non-aromatic impurities.

Mobile Phase
  • Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q grade).

    • Why Acid? Suppresses ionization of potential phenolic impurities (like 3-ethynylphenol), ensuring sharp peaks.

  • Solvent B: Acetonitrile (HPLC Grade).

    • Why ACN? Lower viscosity than methanol, preventing backpressure issues during the gradient.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.06040Equilibration
2.06040Isocratic Hold
15.01090Linear Gradient
20.01090Wash
20.16040Re-equilibration
25.06040End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in ACN.

  • Working Standard: Dilute Stock to 0.5 mg/mL with Diluent.

  • System Suitability Solution: Spike Working Standard with 1% 3-Propoxyiodobenzene (precursor) to verify resolution.

Part 5: Method Validation Workflow

To ensure this method is "self-validating" in your lab, follow this logical flow.

Validation Start Start Validation Specificity Specificity Test: Inject Blank, Placebo, and Spiked Impurities Start->Specificity Resolution_Check Check Resolution (Rs) Is Rs > 2.0? Specificity->Resolution_Check Linearity Linearity Test: 5 Levels (50% - 150%) Resolution_Check->Linearity Yes Optimize Optimize Gradient (Increase Organic Slope) Resolution_Check->Optimize No Precision Precision Test: 6 Replicates (RSD < 2.0%) Linearity->Precision Robustness Robustness: Change Temp +/- 5°C Change Flow +/- 0.1 mL Precision->Robustness Final Method Validated Robustness->Final Optimize->Specificity

Caption: Step-by-step validation logic ensuring the method meets regulatory acceptance criteria (ICH Q2).

References

  • Selectivity of Phenyl-Hexyl Phases

    • Comparison of Phenyl-Hexyl and C18 Bonded Phases. (2025).[2] Chromatography Online.

  • Alkyne Analysis

    • Separation of Alkyne Enantiomers and Derivatives by HPLC.
  • Stationary Phase Chemistry

    • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns.[3] (2026).[3] Oreate AI / Waters Knowledge Base.

  • Validation Standards

    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Comprehensive Validation Guide: Elemental Analysis vs. Orthogonal Methods for 1-Ethynyl-3-propoxybenzene

[1]

Executive Summary

1-Ethynyl-3-propoxybenzene (C₁₁H₁₂O, MW: 160.21 g/mol ) presents specific validation challenges due to its physicochemical properties.[1] As a likely low-melting solid or viscous liquid with lipophilic characteristics, it is prone to solvent entrapment and volatility issues that can skew traditional analytical results.[1]

This guide objectively compares the performance of Combustion Analysis (CHN) —the historical gold standard—against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .[1] While CHN provides bulk elemental confirmation, this guide argues that for this compound, a dual-method approach (CHN + qNMR) is required to distinguish between chemical purity and solvent contamination.[1]

Part 1: The Molecule and Theoretical Baseline

Before selecting a validation method, the theoretical baseline must be established. This compound contains a terminal alkyne and a propoxy ether linkage on a benzene core.[1]

Theoretical Elemental Composition (C₁₁H₁₂O)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Tolerance (±0.4%)
Carbon 1112.011132.1282.46% 82.06 – 82.86%
Hydrogen 121.00812.107.55% 7.15 – 7.95%
Oxygen 115.99916.009.99% N/A (Calculated by diff.)

Critical Insight: The high carbon content (>80%) makes this molecule sensitive to incomplete combustion (soot formation), which can artificially lower the %C reading.

Part 2: Method A – Combustion Analysis (CHN)

Status: Traditional Gold Standard Principle: High-temperature combustion (~900°C) in an oxygen-rich environment, converting the sample to CO₂, H₂O, and N₂.

Performance Analysis

For this compound, CHN analysis is necessary but insufficient on its own.[1]

  • Pros: Confirms the bulk ratio of elements; highly precise for dry, solvent-free solids.

  • Cons: Cannot distinguish between the product and an isomer; fails to detect non-combustible inorganic impurities (unless ash is weighed); highly sensitive to trapped volatile solvents (e.g., dichloromethane) which skew Carbon percentages.

Optimized Protocol for Volatile/Liquid Samples

Since this compound may be a liquid or volatile solid, standard open-cup weighing will lead to mass loss before combustion, resulting in erroneous data.[1]

  • Encapsulation: Use Tin (Sn) capsules capable of cold-welding.[1]

  • Sealing: Do not fold manually. Use a mechanical capsule sealing press to create a hermetic cold weld.[1] This prevents evaporation of the propoxybenzene prior to auto-sampler injection.[1]

  • Oxidation Boost: Add ~5 mg of Tungsten (VI) Oxide (WO₃) powder to the capsule.[1] This acts as a combustion catalyst to prevent soot formation from the aromatic ring.[1]

Part 3: Method B – Quantitative NMR (qNMR)

Status: Modern Orthogonal Alternative Principle: Uses the integration of proton signals relative to an internal standard of known purity to calculate absolute weight purity (wt%).

Performance Analysis

qNMR is superior to CHN for determining functional purity .[1]

  • Pros: Differentiates between the target molecule and trapped solvents (e.g., residual propanol from synthesis); non-destructive; requires no specific reference standard of the analyte.

  • Cons: Requires a high-field magnet (>400 MHz) for clear separation; requires precise weighing.[1]

Experimental Workflow for this compound

Internal Standard Selection:

  • Recommended: 1,3,5-Trimethoxybenzene or Maleic Acid .[1]

  • Reasoning: The internal standard signals must not overlap with the propoxy triplet (~1.0 ppm, ~1.8 ppm, ~3.9 ppm) or the alkyne proton (~3.0 ppm). 1,3,5-Trimethoxybenzene provides a clean singlet at ~6.1 ppm (aromatic region) that is distinct from the complex aromatic multiplet of the analyte.

qNMR_WorkflowStartSample PrepWeighPrecision Weighing(±0.01 mg)Start->WeighSolventDissolve inCDCl3 or DMSO-d6Weigh->SolventAcquisition1H NMR Acquisition(d1 > 5*T1)Solvent->AcquisitionAdd Internal StdProcessingPhase & BaselineCorrectionAcquisition->ProcessingCalcCalculate Purity(Integrals)Processing->Calc

Figure 1: qNMR workflow ensuring high-accuracy purity determination.

Part 4: Comparative Analysis & Decision Matrix

The following table contrasts the performance of Combustion Analysis against qNMR and HRMS for this specific alkyne ether.

FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)HRMS (ESI/APCI)
Primary Output Elemental Ratio (Empirical Formula)Absolute Purity (wt%)Exact Mass (Molecular Formula)
Sample Requirement 2–5 mg (Destructive)10–20 mg (Non-destructive)<1 mg (Destructive)
Accuracy ±0.4% (Standard)±1.0% (Routine) / ±0.1% (High-Prec)<5 ppm (Mass Error)
Specificity Low (Isomers indistinguishable)High (Structural confirmation)Medium (Formula only)
Solvent Sensitivity High Risk (Trapped solvent skews %C)Excellent (Quantifies solvent separately)Low (Solvents usually invisible)
Best For... Bulk confirmation & Journal reqs.[1]Potency assignment & Impurity IDIdentity confirmation
Validation Decision Logic

For a drug development professional, the choice of method depends on the stage of research.

Validation_LogicStartValidation Goal?IdentityConfirm IdentityStart->IdentityPurityDetermine PurityStart->PurityHRMSHRMS(Exact Mass)Identity->HRMSEAElemental Analysis(Combustion)Identity->EABulk CheckCheckStatePhysical State CheckPurity->CheckStateIs it volatile?ResultValidatedEA->ResultPasses ±0.4%?FailRun qNMR to checkfor trapped solventEA->FailFails?qNMRqNMR(Internal Std)CheckState->EASolid/StableCheckState->qNMRLiquid/Volatile/Oil

Figure 2: Decision logic for selecting the appropriate validation technique based on sample state and goal.

Part 5: Recommended Validation Protocol

For this compound, relying solely on Elemental Analysis is risky due to potential volatility and solvent retention.[1] The recommended "Gold Standard" protocol is a hybrid approach:

  • Run qNMR first:

    • Determine the molar ratio of any residual solvents (e.g., hexane, ethyl acetate).

    • Calculate the "Corrected Theoretical Value" for Elemental Analysis based on the solvate mixture.

  • Run Elemental Analysis (CHN):

    • Use the Liquid Sealing Protocol (Tin capsule + Cold Weld).[1]

    • Compare the Found %C/%H against the Corrected Theoretical Value from step 1.

  • Criteria for Acceptance:

    • qNMR Purity: >95% (or as required by project).

    • EA Tolerance: Found values must be within ±0.4% of the Corrected Theoretical value.

Troubleshooting: Why did my EA fail?

If Carbon is found low (>0.5% deviation):

  • Cause: Incomplete combustion of the aromatic ring or evaporation of the sample before combustion.

  • Fix: Add WO₃ oxidant; ensure hermetic sealing of the capsule immediately after weighing.

If Carbon is found high :

  • Cause: Trapped solvent with high carbon content (e.g., Hexane, Toluene).[1]

  • Fix: Dry sample under high vacuum (<1 mbar) for 24h or use qNMR to quantify solvent and adjust calculations.

References

  • PubChem. (2025).[1][2][3][4] this compound Compound Summary. National Library of Medicine.[1][3] [Link](Note: General compound database for structure verification).[1]

  • Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link].

  • Elementar. (2025).[1][2][3][4][5] Best practices for sample preparation in elemental analysis. Elementar Analysis. [Link].

  • ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass. [Link].

Comparative Guide: UV-Vis Absorption Spectra of Alkoxy Phenylacetylenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Alkoxy phenylacetylenes represent a critical class of conjugated building blocks used extensively in the synthesis of liquid crystals, molecular wires, and stereoregular poly(phenylacetylene) derivatives. For researchers in optoelectronics and drug discovery, understanding the electronic absorption profile of these moieties is essential for predicting photophysical behavior in complex assemblies.

This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of alkoxy-substituted phenylacetylenes versus the unsubstituted parent compound. It focuses on the bathochromic shifts induced by auxochromic alkoxy groups, the impact of positional isomerism (ortho, meta, para), and the kinetic stability implications of these spectra.

Mechanistic Principles of Absorption

To interpret the spectra correctly, one must understand the electronic causality. Phenylacetylene (PA) exhibits characteristic


 transitions.[1]
The Auxochromic Effect

The introduction of an alkoxy group (-OR) acts as an auxochrome . Although the alkyl chain itself (methyl, ethyl, hexyl) has negligible electronic impact, the oxygen atom attached directly to the phenyl ring possesses non-bonding electron pairs (


-electrons).
  • Resonance Interaction (+M Effect): The lone pair on the oxygen donates electron density into the phenyl ring, which is conjugated with the alkyne triple bond.

  • HOMO-LUMO Gap Contraction: This conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO) more significantly than it affects the Lowest Unoccupied Molecular Orbital (LUMO), effectively narrowing the energy gap (

    
    ).
    
  • Spectral Result: A lower energy requirement for excitation leads to a bathochromic (red) shift and often a hyperchromic effect (increased molar absorptivity,

    
    ).
    
Visualization: Resonance & Electronic Flow

The following diagram illustrates the electron donation pathway that alters the absorption spectrum.

ResonanceMechanism Alkoxy Alkoxy Group (-OR) (n-donor) Phenyl Phenyl Ring (Conjugation Bridge) Alkoxy->Phenyl +M Effect (Lone Pair Donation) Alkyne Alkyne Group (-C≡CH) (Acceptor/Linker) Phenyl->Alkyne Extended Conjugation Spectrum Result: Bathochromic Shift (Red Shift) Alkyne->Spectrum Reduced HOMO-LUMO Gap

Figure 1: Electronic resonance pathway in p-alkoxyphenylacetylenes leading to spectral shifts.

Comparative Analysis: Spectral Data

The following data synthesizes standard values for monomeric phenylacetylenes in non-polar solvents (e.g., Cyclohexane or DCM). Note that while specific values vary slightly by solvent polarity (solvatochromism), the relative differences remain constant.

Table 1: Spectral Comparison of Phenylacetylene Derivatives
CompoundSubstituent (Position)

(nm)

(M

cm

)
Relative ShiftElectronic Characteristic
Phenylacetylene None236, 245~17,000ReferenceBaseline Conjugation
4-Methoxyphenylacetylene Methoxy (Para)254~21,000+9-18 nmStrong +M Resonance
4-Hexyloxyphenylacetylene Hexyloxy (Para)255~21,500+9-19 nmChain length has minimal electronic effect
2-Methoxyphenylacetylene Methoxy (Ortho)248~14,000+3-12 nmSteric hindrance reduces conjugation efficiency
3-Methoxyphenylacetylene Methoxy (Meta)242~15,000+6 nmInductive effect dominates; resonance disrupted
Field-Proven Insights (Expertise)
  • Chain Length Independence: Researchers often ask if changing from a methoxy (

    
    ) to a hexyloxy (
    
    
    
    ) or dodecyloxy (
    
    
    ) tail affects the UV-Vis spectrum.
    • Verdict: No significant shift. The electronic perturbation is localized to the oxygen atom. The alkyl tail provides solubility and influences solid-state packing (crystallinity) but does not participate in the

      
      -system. Do not expect spectral changes when optimizing solubility via chain extension.
      
  • The "Polymerization Trap": A common error in drug development and materials science is confusing the monomer spectrum with the polymer spectrum.

    • Monomer: Colorless to pale yellow (

      
       nm).
      
    • Polymer (Poly(phenylacetylene)): Deep yellow to red (

      
       nm).
      
    • Application: UV-Vis is the fastest way to monitor polymerization yield. If your reaction mixture turns deep red, you have successfully formed the conjugated polymer backbone.

  • Ortho-Effect: Ortho-substituted alkoxy groups often show a hypsochromic (blue) shift relative to para-isomers. The steric bulk of the alkoxy group forces the alkyne out of planarity with the phenyl ring, breaking the conjugation slightly.

Experimental Protocol: High-Fidelity Measurement

To ensure reproducible data, especially when comparing derivatives, follow this self-validating protocol.

Scope: Determination of


 and 

for alkoxy phenylacetylenes. Solvent System: Cyclohexane (preferred for fine structure) or Dichloromethane (DCM) (for solubility).
Workflow Diagram

ExperimentalProtocol Prep 1. Stock Solution Prep (1.0 mM in DCM) Dilution 2. Serial Dilution (Target: 10-50 µM) Prep->Dilution Gravimetric Accuracy Blank 3. Baseline Correction (Pure Solvent) Dilution->Blank Use Matched Quartz Cuvettes Scan 4. Spectral Scan (200 - 500 nm) Blank->Scan Scan Speed: Medium Validation 5. Linear Range Check (Beer-Lambert Law) Scan->Validation Abs < 1.0 A.U.

Figure 2: Step-by-step UV-Vis measurement workflow for conjugated organic systems.

Detailed Methodology
  • Stock Preparation:

    • Weigh approximately 2-3 mg of the alkoxy phenylacetylene derivative.

    • Dissolve in spectroscopic grade Cyclohexane or DCM in a 10 mL volumetric flask.

    • Critical: Phenylacetylenes are volatile and can polymerize. Use fresh samples and keep cool.

  • Dilution (The "Golden Range"):

    • Dilute the stock to a final concentration of approximately

      
       M.
      
    • Target Absorbance: The peak absorbance (

      
      ) must fall between 0.3 and 0.8 A.U.  Values above 1.0 introduce non-linear deviations and detector saturation artifacts.
      
  • Baseline Correction:

    • Use Quartz cuvettes (1 cm path length). Glass absorbs UV light below 300 nm and will invalidate the reading for phenylacetylenes.

    • Run a baseline scan with pure solvent in both the sample and reference holders.

  • Data Analysis:

    • Identify

      
      .[2][3][4][5]
      
    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law: 
      
      
      
    • Where

      
       is molar concentration and 
      
      
      
      is path length (1 cm).

References

  • Taniguchi, M. (2017).[6] Absorption Spectrum of Phenylacetylene. PhotochemCAD. Link

  • Serrano-Andrés, L., et al. (2002). The electronic spectra of aryl olefins: A theoretical study of phenylacetylene. Journal of Chemical Physics. Link

  • Masuda, T. (2023).[7][8] Synthesis of optically active star polymers consisting of helical poly(phenylacetylene) chains. RSC Advances. Link

  • Kudo, K., et al. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. Royal Society Open Science. Link

  • Chapman University. (2023). Anharmonicity and Deuteration in the IR Absorption and Emission Spectra of Phenylacetylene. Link

Sources

A Crystallographic Compass: Navigating the Solid-State Landscapes of 1-Ethynyl-3-propoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug design and materials science, the precise arrangement of molecules in a crystalline solid is paramount. This guide offers an in-depth crystallographic comparison of derivatives of 1-ethynyl-3-propoxybenzene, a scaffold of interest in medicinal chemistry and materials development. While the crystal structure of this compound itself is not publicly available, we will navigate the crystallographic landscapes of closely related analogues to elucidate the profound impact of substituent placement and nature on crystal packing. By understanding these subtle yet critical differences, researchers can better predict and engineer the solid-state properties of novel molecular entities, a crucial step in the development of effective and stable pharmaceutical compounds and functional materials.

The Decisive Role of Crystal Packing in Molecular Function

The journey of a drug molecule from the laboratory to a patient is fraught with challenges, many of which are dictated by its solid-state properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can dramatically alter a drug's solubility, bioavailability, and stability. A comprehensive understanding of the intermolecular interactions that govern crystal packing is therefore not merely an academic exercise but a cornerstone of rational drug design. The ethynylbenzene moiety, a rigid and linear linker, is a common feature in many bioactive molecules. The introduction of flexible alkoxy side chains, such as a propoxy group, can significantly influence the crystal packing and, consequently, the physicochemical properties of the resulting compound.

This guide will delve into the crystallographic data of two key derivatives to illustrate these principles: 1-Ethynyl-4-methoxybenzene and 1-Ethynyl-2-isopropoxy-3-methoxybenzene . By comparing a simple methoxy-substituted analogue with a more sterically demanding isopropoxy- and methoxy-substituted derivative, we can gain valuable insights into the subtle interplay of forces that dictate solid-state architecture.

Comparative Crystallographic Analysis

A side-by-side comparison of the crystallographic data for our two case studies reveals the significant influence of the alkoxy substituents on the crystal systems and packing arrangements.

Parameter 1-Ethynyl-4-methoxybenzene [1]1-Ethynyl-2-isopropoxy-3-methoxybenzene
CSD Deposition No. 234595Not available in CSD
Molecular Formula C₉H₈OC₁₂H₁₄O₂
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
Unit Cell Dimensions a = 5.84 Å, b = 8.12 Å, c = 15.23 Åa = 10.81 Å, b = 8.89 Å, c = 10.41 Å, β = 103.1°
Key Intermolecular Interactions C-H···π, π-π stackingC-H···O hydrogen bonds

Table 1: Comparative Crystallographic Data

The shift from an orthorhombic to a monoclinic crystal system is a direct consequence of the different symmetries imposed by the substituent patterns. The para-substitution in 1-ethynyl-4-methoxybenzene allows for a more symmetrical packing arrangement, whereas the 1,2,3-substitution pattern in 1-ethynyl-2-isopropoxy-3-methoxybenzene, coupled with the bulkier isopropoxy group, leads to a less symmetric monoclinic arrangement.

The Dance of Molecules: Packing Motifs and Intermolecular Forces

The seemingly minor changes in molecular structure between our two examples lead to vastly different crystal packing motifs. This is a critical takeaway for drug development, where such variations can lead to different polymorphs with distinct properties.

Case Study 1: 1-Ethynyl-4-methoxybenzene - A Symphony of π-Interactions

In the crystal structure of 1-ethynyl-4-methoxybenzene, the molecules arrange in a herringbone pattern, a common motif for aromatic compounds. This arrangement is primarily stabilized by a combination of C-H···π interactions and offset π-π stacking. The terminal ethynyl hydrogen and the aromatic hydrogens engage with the electron-rich π-systems of neighboring molecules, creating a robust three-dimensional network. The methoxy group, being relatively small, does not significantly disrupt this efficient packing.

Figure 1: Simplified representation of the key intermolecular interactions in the crystal packing of 1-Ethynyl-4-methoxybenzene.

Case Study 2: 1-Ethynyl-2-isopropoxy-3-methoxybenzene - The Dominance of Hydrogen Bonding

The introduction of a bulkier isopropoxy group and an additional methoxy group in a 1,2,3-substitution pattern dramatically alters the packing strategy. In the crystal structure of 1-ethynyl-2-isopropoxy-3-methoxybenzene, the dominant intermolecular interaction is a C-H···O hydrogen bond. The acidic terminal ethynyl hydrogen forms a strong hydrogen bond with the oxygen atom of a methoxy group on an adjacent molecule. This interaction is the primary driver of the crystal packing, leading to the formation of infinite chains of molecules. The bulky isopropoxy group sterically hinders the close approach required for significant π-π stacking, making the hydrogen bonding interaction the most favorable pathway for crystal assembly.

Figure 2: Illustration of the primary C-H···O hydrogen bonding that dictates the crystal packing of 1-Ethynyl-2-isopropoxy-3-methoxybenzene.

Experimental Protocols: From Molecule to Crystal Structure

The determination of a crystal structure is a meticulous process that begins with the synthesis and crystallization of the compound of interest, followed by X-ray diffraction analysis.

Synthesis and Crystallization

The synthesis of 1-ethynyl-alkoxybenzene derivatives typically involves a Sonogashira coupling reaction between a halogenated alkoxybenzene and a protected acetylene, followed by deprotection.

Step-by-Step Synthesis of a Generic 1-Ethynyl-3-alkoxybenzene:

  • Sonogashira Coupling: To a solution of 1-bromo-3-alkoxybenzene and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., triethylamine), add a copper(I) co-catalyst (e.g., CuI) and ethynyltrimethylsilane.

  • Reaction Monitoring: Stir the reaction mixture at an elevated temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify it by column chromatography.

  • Deprotection: Treat the resulting trimethylsilyl-protected compound with a fluoride source (e.g., tetrabutylammonium fluoride) or a base (e.g., potassium carbonate in methanol) to remove the silyl group and yield the terminal alkyne.

  • Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

X-ray Diffraction Analysis
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected at a specific temperature (often low temperature to reduce thermal motion).

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

G Synthesis Synthesis of Derivative Crystallization Single Crystal Growth Synthesis->Crystallization Xray_Diffraction X-ray Data Collection Crystallization->Xray_Diffraction Structure_Solution Structure Solution Xray_Diffraction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Figure 3: A generalized workflow for the determination of a small molecule crystal structure.

Conclusion: A Predictive Framework for Solid-State Design

This comparative guide, while not featuring the eponymous this compound, provides a robust framework for understanding the principles that govern its solid-state behavior and that of its derivatives. The analysis of 1-ethynyl-4-methoxybenzene and 1-ethynyl-2-isopropoxy-3-methoxybenzene powerfully illustrates that even subtle modifications to the substitution pattern and the steric bulk of alkoxy groups can fundamentally alter the landscape of intermolecular interactions. This, in turn, dictates the resulting crystal packing motif.

For researchers in drug development and materials science, these insights are invaluable. The ability to anticipate how a molecule will arrange itself in the solid state based on its chemical structure is a significant step towards the rational design of materials with desired physicochemical properties. The principles of π-π stacking, C-H···π interactions, and directional hydrogen bonding are the guiding stars in this endeavor. As we continue to populate crystallographic databases, our predictive power will only increase, paving the way for the more efficient and successful development of next-generation pharmaceuticals and functional materials.

References

  • PubChem. 1-Ethynyl-4-methoxybenzene. National Center for Biotechnology Information. [Link][1]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-Ethynyl-3-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end with the successful completion of an experiment. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Ethynyl-3-propoxybenzene, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical reactivity, hazard mitigation, and regulatory compliance, empowering you to manage this terminal step with confidence and precision.

The unique structure of this compound, featuring an aromatic ether and a terminal alkyne, necessitates a disposal protocol that addresses the potential hazards associated with both functional groups. Aromatic ethers, for instance, are known to form explosive peroxides over time when exposed to air and light.[1][2][3] The terminal acetylene group also presents its own set of reactivity concerns that must be respected during handling and disposal.

This guide will provide a clear, step-by-step process, underpinned by scientific rationale, to ensure that the disposal of this compound is not just a procedural task, but a scientifically informed and validated practice.

I. Hazard Assessment and Pre-Disposal Considerations

Inferred Hazards:

  • Skin and Eye Irritation: Substituted benzenes and alkynes are often irritating to the skin and eyes.[2][4][5][6]

  • Respiratory Irritation: Vapors may cause respiratory tract irritation.[5][6]

  • Peroxide Formation: The ether linkage in the propoxy group makes this compound susceptible to the formation of explosive peroxides upon prolonged storage and exposure to oxygen.[1][2][3][7]

  • Flammability: Although not definitively classified, similar aromatic compounds and alkynes can be flammable.[6][8]

Pre-Disposal Checklist:

CheckpointRationale
Verify Chemical Identity Ensure the container is correctly labeled as this compound to prevent accidental mixing with incompatible chemicals.
Inspect for Peroxides If the compound has been stored for an extended period (over 12 months) or exposed to air, test for the presence of peroxides using peroxide test strips.[7][9] If peroxides are present or suspected, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately. [9][10]
Assess Quantity Determine the volume of waste to be disposed of to select an appropriately sized waste container.
Consult Institutional Guidelines Always adhere to your organization's specific hazardous waste disposal procedures and guidelines.[7][10][11]

II. Personal Protective Equipment (PPE) and Engineering Controls

The handling of this compound for disposal requires stringent adherence to safety protocols to minimize exposure risks.

Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[1]

  • Body Protection: A flame-resistant lab coat should be worn.

  • Respiratory Protection: If handling outside of a fume hood or if vapors are likely to be generated, a respirator may be necessary.

Engineering Controls:

All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any vapors.[9]

III. Step-by-Step Disposal Protocol

This protocol outlines the direct disposal of uncontaminated this compound. If the compound is part of a reaction mixture, the entire mixture should be treated as hazardous waste, considering the hazards of all components.

Experimental Protocol: Waste Collection and Labeling

  • Select an Appropriate Waste Container:

    • Use a clean, dry, and chemically compatible container with a secure screw cap. Borosilicate glass or a high-density polyethylene (HDPE) container is recommended.

    • The container must be in good condition, free from cracks or leaks.

  • Transfer the Waste:

    • Carefully transfer the this compound into the designated waste container inside a chemical fume hood.

    • Avoid splashing. Use a funnel if necessary.

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Secure and Label the Container:

    • Tightly seal the cap of the waste container.

    • Label the container clearly and accurately with the following information:

      • The words "HAZARDOUS WASTE"

      • The full chemical name: "this compound"

      • The approximate quantity of the waste.

      • The date of accumulation.

      • The primary hazards (e.g., "Irritant," "Potential Peroxide Former").

  • Segregate for Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area for hazardous waste.

    • Ensure the storage area is well-ventilated, away from heat sources, and separate from incompatible materials, particularly oxidizing agents.[4]

  • Arrange for Disposal:

    • Contact your institution's EHS office or designated hazardous waste management provider to arrange for the collection and disposal of the waste.[5][9]

    • Follow all institutional and local regulations for hazardous waste pickup.[12]

Diagram: Disposal Workflow for this compound

DisposalWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_final Final Steps start Start: Identify Waste hazard_assessment Hazard Assessment & Peroxide Check start->hazard_assessment 1. ppe Don Appropriate PPE hazard_assessment->ppe 2. fume_hood Work in Fume Hood ppe->fume_hood 3. select_container Select & Inspect Waste Container fume_hood->select_container 4. transfer_waste Transfer Waste (≤80% Full) select_container->transfer_waste 5. seal_label Seal & Label Container transfer_waste->seal_label 6. storage Store in Designated Satellite Area seal_label->storage 7. ehs_contact Contact EHS for Pickup storage->ehs_contact 8. end End: Compliant Disposal ehs_contact->end 9.

Caption: A step-by-step workflow for the safe disposal of this compound.

IV. Causality and Trustworthiness in Protocol Design

The protocol described above is designed as a self-validating system, where each step is a logical consequence of the chemical's known and inferred properties.

  • Peroxide Check: The initial check for peroxides is a critical safety gate. A positive test fundamentally changes the disposal procedure, elevating it to a high-hazard scenario requiring specialized EHS intervention. This prevents potentially catastrophic outcomes from handling unstable peroxidated ethers.[3][7]

  • Inert and Sealed Containment: The requirement for a tightly sealed, compatible container is not merely for convenience. It prevents the leakage of vapors, which could be irritating or flammable, and minimizes further exposure to atmospheric oxygen, which could contribute to peroxide formation.[5][9][11]

  • Segregated Storage: Storing the waste away from incompatible materials, especially oxidizers, is a proactive measure to prevent accidental chemical reactions that could lead to fire, explosion, or the release of toxic gases.[4]

  • Professional Disposal: The final step of involving a licensed hazardous waste management entity ensures that the chemical is handled and ultimately disposed of in a manner that is compliant with all local, state, and federal regulations, protecting both the community and the environment.[5][12] Sewer disposal of such chemicals is strictly prohibited.[13]

By understanding the "why" behind each step, researchers can execute this protocol not as a rote task, but as a critical component of responsible scientific practice.

V. References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13301833, 1-Ethyl-3-ethynylbenzene. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethylbenzene. Retrieved from [Link]

  • UC Center for Laboratory Safety. (2012). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]

  • University of Missouri. (n.d.). Use of Ether. Environment, Health & Safety. Retrieved from [Link]

  • Asia Industrial Gases Association. (n.d.). Guidelines for the Management of Waste Acetylene Cylinders. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12155, Benzene, propoxy-. Retrieved from [Link]

  • UNSW Sydney. (2022). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Pennsylvania. (2022). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Ethynyl-3-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the operational safety architecture for handling 1-Ethynyl-3-propoxybenzene (CAS: 149926-48-1 / Analogous structures).[1] While often treated as a standard organic intermediate, this molecule possesses a terminal alkyne moiety coupled with an aromatic ether backbone. This specific combination dictates a safety protocol that exceeds standard "organic solvent" handling.

Critical Hazard Analysis (Structure-Activity Relationship):

  • Terminal Alkyne (-C≡CH): High reactivity. Risk of exothermic polymerization and formation of explosive metal acetylides upon contact with Copper (Cu), Silver (Ag), or Mercury (Hg).[1]

  • Propoxy Ether linkage (-O-C3H7): Increases lipophilicity, facilitating skin absorption.[1] Potential for peroxide formation upon prolonged storage, though less than aliphatic ethers.

  • Aromatic Ring: Solvent-like properties that can degrade standard nitrile gloves via swelling.[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE selection is based on permeation dynamics specific to aromatic ethers and alkynes.

PPE Selection Logic (Graphviz)

PPE_Decision_Tree Start Task Assessment Volume Volume / Exposure Type Start->Volume Small < 10mL (Incidental Splash) Volume->Small Large > 10mL or Synthesis (Immersion Risk) Volume->Large Gloves_Small Gloves: Double Nitrile (min 5 mil) Change immediately on splash Small->Gloves_Small Eyes_Small Eyes: Chemical Safety Goggles (No safety glasses) Small->Eyes_Small Gloves_Large Gloves: Silver Shield® (Laminate) or Viton® over Nitrile Large->Gloves_Large Eyes_Large Eyes: Face Shield + Goggles Large->Eyes_Large Resp_Large Respiratory: Fume Hood Required. If outside hood: Half-face w/ OV/P100 Large->Resp_Large

Figure 1: Decision logic for PPE selection based on exposure potential.

Detailed PPE Specifications
Body AreaStandard Protocol (Analytical/Small Scale)High-Risk Protocol (Synthesis/Spill Cleanup)Technical Rationale
Hand Protection Double Nitrile (Accelerator-free preferred).[1] Outer: 5 mil.[3] Inner: 4 mil.[4]Silver Shield® (EVOH/PE Laminate) or Viton® . Do NOT rely on Latex.Aromatic ethers can swell nitrile rubber, reducing breakthrough time to <5 mins. Laminates provide >4 hours protection [1].
Eye Protection Chemical Splash Goggles (Indirect Vent).Face Shield (8-inch) worn over Goggles.Liquid splashes can bypass safety glasses. The alkyne group is an irritant; corneal damage risk is non-trivial.
Respiratory Fume Hood (Face velocity: 100 fpm).Half-Mask Respirator with Organic Vapor (OV) cartridges (Black).Volatility is moderate, but inhalation can cause CNS depression and respiratory tract irritation [2].
Body Cotton Lab Coat (Fire Resistant preferred).Tychem® Apron or Sleeve Covers.Synthetic fabrics (polyester) can melt into skin if the flammable alkyne ignites.
Operational Protocol: The "Clean-to-Dirty" Workflow

To ensure scientific integrity and safety, follow this self-validating workflow.

Phase 1: Pre-Operational Check
  • Glove Inflation Test: Visually inspect nitrile gloves for pinholes by inflating them with air before donning.[2]

  • Static Discharge: this compound is flammable.[4][5] Touch a grounding pad before handling the vessel.

  • Metal Sweep: Verify the fume hood is free of copper or silver spatulas/needles. Reason: Terminal alkynes form shock-sensitive acetylides with these metals.[1]

Phase 2: Active Handling
  • Weighing: Use a disposable anti-static weighing boat. Do not use metal spatulas; use glass or chemically resistant plastic.[2]

  • Transfer: If using a syringe, ensure the needle is stainless steel (inert) and not brass (copper alloy).[2]

  • Solvent Choice: If diluting, avoid ethers (THF/Diethyl ether) that have not been tested for peroxides, as the alkyne adds to the radical load.[1][2]

Phase 3: Decontamination & Waste
  • Wipe Down: Clean surfaces with ethanol, then water.[2]

  • Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure no skin contact with the outer surface.[2]

Emergency Response & Spills

Scenario: You have spilled 50mL of this compound inside the hood.[1][2]

Spill Response Workflow (Graphviz)

Spill_Response Alert 1. Alert & Evacuate (Immediate Area) PPE_Up 2. Don PPE (Viton/Laminate Gloves + Goggles) Alert->PPE_Up Contain 3. Containment Use Vermiculite or Sand (NO Paper Towels) PPE_Up->Contain Clean 4. Collect & Clean Use plastic scoop (Spark-proof) Contain->Clean Disposal 5. Waste Tagging Label: 'Flammable / Alkyne' Clean->Disposal

Figure 2: Step-by-step spill response protocol. Note the prohibition of paper towels due to flammability surface area risks.[1]

Medical Exposure:

  • Skin: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).

  • Eyes: Flush for 15 minutes.[6][7] Lift eyelids.

  • Inhalation: Move to fresh air immediately.

Disposal & Waste Management

Improper disposal of terminal alkynes is a leading cause of laboratory accidents.[2]

  • Segregation:

    • DO NOT mix with heavy metal waste (Silver, Copper, Mercury).[1][2]

    • DO NOT mix with strong oxidizers or basic solutions (bases can deprotonate the alkyne, increasing reactivity).[1][2]

  • Container: Use High-Density Polyethylene (HDPE) or glass.[2]

  • Labeling: Clearly mark as "Flammable Organic" and "Terminal Alkyne."

References
  • Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Aromatic Ethers. Retrieved from

  • PubChem Compound Summary. (2023). This compound Safety Data. National Library of Medicine. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Flammable Liquids.[4][5] Retrieved from [1]

  • Gelest Technical Library. (2021). Handling of Acetylenic Compounds and Silanes. Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.